Potassium ethyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;ethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIPADVFWNGSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635436 | |
| Record name | Potassium ethyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44248-07-9, 882871-21-8 | |
| Record name | Potassium ethyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium ethyltrifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium Ethyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Potassium Ethyltrifluoroborate: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Potassium ethyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, offering a stable and versatile source of the ethyl group for various cross-coupling reactions. Its increasing application in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, underscores the need for a comprehensive understanding of its preparation and characterization. This technical guide provides a detailed overview of the synthesis of this compound, its physicochemical properties, and the analytical techniques employed for its characterization.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and characterization data for this compound is presented below. This information is crucial for its handling, storage, and identification.
| Property | Value | Reference |
| Molecular Formula | C₂H₅BF₃K | [1][] |
| Molecular Weight | 135.97 g/mol | [3] |
| CAS Number | 44248-07-9 | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 80-84 °C | [1][] |
| ≥260 °C | [4] | |
| Solubility | Soluble in polar solvents like methanol, acetone, and water | [5] |
| Stability | Air and moisture stable | [6][7] |
| ¹H NMR | Consistent with structure | [4] |
| Infrared Spectrum | Conforms to structure | [4] |
Note: Discrepancies in melting point values may arise from different measurement conditions or purity levels.
Synthesis of this compound
The synthesis of this compound, like other potassium organotrifluoroborates, is most commonly achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6][7] This method is generally high-yielding and results in a stable, crystalline product.
Experimental Protocol: Synthesis from Ethylboronic Acid
This protocol outlines the synthesis of this compound from ethylboronic acid.
Materials:
-
Ethylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottomed flask equipped with a magnetic stir bar, dissolve ethylboronic acid (1.0 equivalent) in methanol.
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen fluoride (3.0 equivalents) in water.
-
Reaction: Cool the solution of ethylboronic acid to 0-5 °C using an ice bath. Slowly add the aqueous solution of KHF₂ to the stirred ethylboronic acid solution. The addition may result in the formation of a thick white slurry.[6]
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete formation of the trifluoroborate salt.
-
Isolation of the Product:
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
Add acetonitrile to the solid residue and heat the mixture to reflux for a period (e.g., 60-90 minutes) to dissolve the product and leave behind inorganic salts.[6]
-
Allow the mixture to cool to room temperature, which may cause the product to crystallize.
-
Filter the solid product using a Büchner funnel and wash the crystals with cold acetonitrile.
-
-
Drying: Dry the isolated this compound under vacuum to remove any residual solvent.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the ethyl group's protons. The spectrum is expected to show a triplet and a quartet, characteristic of an ethyl group, with integration values corresponding to the number of protons.
-
¹³C NMR: Used to identify the carbon atoms of the ethyl group.
-
¹⁹F NMR: A key technique for characterizing trifluoroborate salts, showing a characteristic signal for the three equivalent fluorine atoms.
-
¹¹B NMR: Provides information about the boron atom's environment.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic B-F and C-B bonds in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum would show peaks corresponding to the ethyltrifluoroborate anion and potentially clusters with the potassium cation.
-
X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths and angles.
Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce an ethyl group onto an aromatic or vinylic substrate.[1][] This reaction is a cornerstone of modern synthetic chemistry and is widely used in the pharmaceutical industry for the construction of complex drug molecules.[1][7] The stability and ease of handling of potassium trifluoroborate salts make them advantageous alternatives to more sensitive organometallic reagents.[7]
Applications Overview Diagram
Caption: Key applications of this compound.
References
- 1. lookchem.com [lookchem.com]
- 3. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of potassium ethyltrifluoroborate
An In-depth Technical Guide to Potassium Ethyltrifluoroborate
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile and stable reagent increasingly utilized in organic synthesis, particularly in the pharmaceutical industry. Its stability and ease of handling make it an attractive alternative to more sensitive organoboron compounds.
Core Properties and Data
This compound is a white, crystalline solid that has gained prominence as an efficient ethylating agent in cross-coupling reactions. Unlike many other organometallic reagents, it is notably stable to both air and moisture, facilitating its storage and handling in a typical laboratory setting[1][2][3].
The fundamental identifiers and molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5][6] |
| Synonyms | Potassium ethyltrifluoroboranuide, Ethyltrifluoroborate potassium salt | [7][8] |
| CAS Number | 44248-07-9, 882871-21-8 | [4][7][9][10] |
| Molecular Formula | C₂H₅BF₃K | [4][6][7][11][12] |
| Molecular Weight | 135.97 g/mol | [4][6][7][11][12] |
| InChI Key | GIIPADVFWNGSKY-UHFFFAOYSA-N | [4][6][7] |
| Canonical SMILES | CC--INVALID-LINK--(F)F.[K+] | [4][6] |
Key physical data for this compound are presented here. A notable discrepancy exists in the literature regarding its melting point, which may be attributable to the purity of the substance or the measurement conditions.
| Property | Value | Reference |
| Appearance | White to off-white solid, powder, or crystal | [4][5][9] |
| Melting Point | 80-84 °C or ≥260 °C | [4][6][8],[5][9] |
| Solubility | Soluble in polar solvents (e.g., Methanol, Acetonitrile, DMF, Acetone) | [13] |
| Stability | Air and moisture stable | [1][2][3][14][15] |
| Storage | Store in a cool, dry place. May be stored under inert gas at 2-8°C. | [8][9] |
Spectroscopic analysis confirms the structure of the compound.
| Technique | Observation | Reference |
| ¹H-NMR | Spectrum is consistent with the ethyl group structure. | [5] |
| Infrared (IR) | Spectrum conforms to the expected structure. | [5] |
This compound is classified as an irritant. Standard laboratory safety protocols should be followed during handling.
| Category | Information | Reference |
| Signal Word | Warning | [6][7][16] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7][17] |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | [6][7] |
| Target Organs | Respiratory system | [6] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [6][17] |
Chemical Reactivity and Applications
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][18] Organotrifluoroborates serve as robust and convenient surrogates for boronic acids, overcoming common issues such as difficult purification and instability.[2][15][18] Their stability allows them to be carried through multiple synthetic steps before being utilized in a key bond-forming reaction.[2]
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and application of this compound.
A common and robust method for preparing potassium alkyltrifluoroborates involves the treatment of an intermediate organoborane with potassium hydrogen fluoride (KHF₂).[2][14] The organoborane is typically generated in situ via the hydroboration of an alkene.
General Protocol:
-
Hydroboration: An alkene is treated with a hydroborating agent (e.g., 9-BBN, Sia₂BH) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar) to form the corresponding trialkylborane.
-
Salt Formation: The resulting trialkylborane solution is then treated with a saturated aqueous or methanolic solution of potassium hydrogen fluoride (KHF₂).
-
Isolation: The mixture is stirred vigorously for several hours. The resulting solid potassium alkyltrifluoroborate is typically isolated by filtration, washed with a cold solvent (e.g., ether or acetone), and dried under vacuum.[2] Purification can often be achieved by recrystallization.[13]
This protocol describes a typical procedure for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.[14][19][20][21]
Materials:
-
Aryl halide (Ar-X) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Ligand (e.g., RuPhos, SPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2-3 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
General Protocol:
-
Reaction Setup: A reaction vessel (e.g., a Schlenk tube or microwave vial) is charged with the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Degassed solvents are added via syringe.
-
Reaction: The mixture is heated with vigorous stirring (e.g., 80-110 °C) and monitored by TLC or GC/MS until the starting material is consumed.
-
Workup: Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
For solid-state analysis, the potassium bromide (KBr) pellet technique is standard.[22]
Protocol:
-
Grinding: A small amount of the this compound sample (approx. 1-2 mg) is combined with 100-200 mg of high-purity, dry KBr powder. The mixture is thoroughly ground in an agate mortar and pestle to achieve a fine, homogeneous powder.
-
Pressing: The powder is transferred to a pellet-pressing die. The die is placed under a hydraulic press, and pressure (typically 7-10 metric tons) is applied for several minutes to form a thin, transparent, or translucent pellet.
-
Analysis: The KBr pellet is removed from the die and placed in the sample holder of the IR spectrometer for analysis. The key is to minimize exposure to atmospheric moisture, as KBr is hygroscopic and water shows strong IR absorption.[22][23]
References
- 1. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 95 44248-07-9 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound 95 44248-07-9 [sigmaaldrich.com]
- 7. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. This compound | 882871-21-8 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 乙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound 95 44248-07-9 [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 15. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 16. Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate | 926280-83-3 [sigmaaldrich.com]
- 17. aksci.com [aksci.com]
- 18. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. youtube.com [youtube.com]
An In-depth Technical Guide to Potassium Ethyltrifluoroborate (CAS 44248-07-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and suppliers of potassium ethyltrifluoroborate (CAS 44248-07-9). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Properties
This compound is a stable, solid organic reagent.[1][2] It is widely used in organic chemistry, particularly as a precursor for the ethyl group in palladium-catalyzed cross-coupling reactions.[3][4]
Chemical and Physical Data
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 44248-07-9 | [1][3][5][6][7] |
| Molecular Formula | C₂H₅BF₃K | [3][4][7] |
| Molecular Weight | 135.97 g/mol | [3][5][7] |
| IUPAC Name | potassium;ethyl(trifluoro)boranuide | [3][5] |
| Synonyms | This compound, Potassium ethyltrifluoroboranuide | [3][4][7] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 80-84 °C | [1][3][8][9] |
| Purity | Typically ≥95% | [1][3] |
| InChI Key | GIIPADVFWNGSKY-UHFFFAOYSA-N | [1][3][5] |
| SMILES | [K+].CC--INVALID-LINK--(F)F | [1][3] |
Safety Information
This compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[6] Appropriate personal protective equipment should be used when handling this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[4] In this reaction, the ethyl group from this compound is transferred to an organic halide or triflate, catalyzed by a palladium complex.
Reaction Principle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, the ethyltrifluoroborate) transfers its organic group (ethyl) to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-Et), regenerating the Pd(0) catalyst.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established procedures for similar organotrifluoroborates.
General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine, 0.04 mmol)
-
A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), 2.0 mmol)
-
Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent system (e.g., 5 mL of a 4:1 mixture of toluene:water).
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, weigh the palladium catalyst and the ligand and dissolve them in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl-substituted arene.
Suppliers
A number of chemical suppliers offer this compound. The following table provides a non-exhaustive list of potential suppliers.
| Supplier | Location |
| Sigma-Aldrich (Merck) | Global |
| Thermo Fisher Scientific | Global |
| BOC Sciences | USA |
| LookChem | China |
| AK Scientific, Inc. | USA |
| Arctom | USA |
| Watson International | China |
| CymitQuimica | Spain |
| Reagentia | Czech Republic |
| Boron Molecular | Australia |
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure and Bonding in Potassium Ethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and characterization of potassium ethyltrifluoroborate. This organoboron compound is a versatile and increasingly important reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development. Its stability and ease of handling make it a superior alternative to more sensitive organoboron reagents.
Molecular Structure and Bonding
This compound, with the chemical formula C₂H₅BF₃K, is an ionic salt. It consists of a potassium cation (K⁺) and an ethyltrifluoroborate anion ([CH₃CH₂BF₃]⁻). The fundamental interaction between the cation and the anion is electrostatic.
The Ethyltrifluoroborate Anion
The ethyltrifluoroborate anion is the key functional component of the molecule. The central boron atom is sp³ hybridized, resulting in a tetrahedral geometry. This geometry, however, is distorted from a perfect tetrahedron due to the different electronic and steric demands of the ethyl group and the three fluorine atoms.
The bond angles also deviate from the ideal tetrahedral angle of 109.5°. The F-B-F angles are typically smaller than the C-B-F angles. This compression of the F-B-F angles is a common feature in organotrifluoroborates and can be attributed to the greater electronegativity of the fluorine atoms, which draws the bonding electron pairs closer to the fluorine atoms and away from the boron center, allowing the F-B-F bond angles to decrease.
The Potassium Cation and Crystal Packing
In the solid state, the potassium cations and ethyltrifluoroborate anions are arranged in a crystal lattice. The potassium cation is coordinated by multiple fluorine atoms from neighboring ethyltrifluoroborate anions. In known crystal structures of similar potassium organotrifluoroborates, the potassium ion is typically coordinated to eight fluorine atoms in an irregular geometry.[1][2] This coordination leads to the formation of infinite layers or more complex three-dimensional networks, contributing to the stability of the crystalline solid.
Quantitative Structural Data (Based on Analogous Compounds)
The following tables summarize the expected quantitative data for the ethyltrifluoroborate anion, based on crystallographic data from closely related potassium organotrifluoroborate salts.
Table 1: Expected Bond Lengths in the Ethyltrifluoroborate Anion
| Bond | Expected Length (Å) |
| B-C | ~1.60 |
| B-F | ~1.35 - 1.45 |
| C-C | ~1.54 |
| C-H | ~1.09 |
Table 2: Expected Bond Angles in the Ethyltrifluoroborate Anion
| Angle | Expected Value (°) |
| F-B-F | ~105 - 107 |
| C-B-F | ~111 - 113 |
| C-C-B | ~110 - 112 |
| H-C-H | ~109.5 |
| H-C-C | ~109.5 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically follows a general and robust procedure for the preparation of potassium organotrifluoroborates. A common method involves the reaction of an ethylboronic acid or its ester with potassium hydrogen fluoride (KHF₂).
Detailed Methodology:
-
Starting Material: Ethylboronic acid or a suitable ethylboronate ester is chosen as the starting material.
-
Reaction Setup: The ethylboron reagent is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water. The reaction is performed in a flask equipped with a magnetic stirrer.
-
Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the solution of the ethylboron reagent. A molar excess of KHF₂ is generally used to ensure complete conversion.
-
Reaction Conditions: The reaction is typically stirred at room temperature. The formation of the this compound salt often results in its precipitation from the reaction mixture as a white solid.
-
Isolation and Purification: The solid product is collected by filtration. It is then washed with a small amount of cold water and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: The purified this compound is dried under vacuum to yield a stable, white crystalline solid.
Logical Workflow for Synthesis and Characterization
Caption: Figure 1: A flowchart illustrating the synthesis of this compound from ethylboronic acid and its subsequent structural characterization using various analytical techniques.
Spectroscopic Characterization
The structure and purity of this compound are confirmed by a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the ethyl group. One would expect to see a quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The chemical shifts will be influenced by the neighboring boron atom. Product specifications from suppliers confirm that the ¹H-NMR spectrum is consistent with the structure.[3]
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two carbon atoms of the ethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoroborates. A single resonance is expected for the three equivalent fluorine atoms.
-
¹¹B NMR: The boron NMR spectrum will exhibit a characteristic signal for a tetracoordinate boron atom, often appearing as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the vibrational modes of the molecule. Key characteristic bands for this compound include:
-
B-F stretching vibrations: Strong absorptions are expected in the region of 1000-1100 cm⁻¹.
-
C-H stretching vibrations: Absorptions corresponding to the ethyl group will be observed around 2850-3000 cm⁻¹.
-
C-H bending vibrations: These will appear in the fingerprint region, typically around 1375-1470 cm⁻¹.
Supplier data confirms that the infrared spectrum of commercially available this compound conforms to its structure.[3]
X-ray Diffraction (XRD):
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. While a specific published crystal structure for this compound is elusive, powder X-ray diffraction (PXRD) can be used to confirm the crystalline nature of a bulk sample and to identify its crystal phase.
Signaling Pathways and Experimental Workflows
The primary utility of this compound in the context of drug development is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Generalized Suzuki-Miyaura Coupling Workflow
Caption: Figure 2: A diagram showing the key steps involved in a typical Suzuki-Miyaura cross-coupling reaction utilizing this compound as a nucleophilic partner.
Conclusion
This compound is a stable and versatile reagent with a well-defined, albeit inferred in fine detail, molecular structure. The ethyltrifluoroborate anion possesses a distorted tetrahedral geometry around the central boron atom, and in the solid state, it forms an ionic lattice with potassium cations. Its synthesis is straightforward, and its structure can be reliably confirmed by standard spectroscopic methods. The utility of this compound in forming new carbon-carbon bonds via cross-coupling reactions underscores its importance in synthetic chemistry and its direct relevance to the development of new pharmaceutical agents. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this valuable synthetic building block.
References
- 1. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
The Advent and Ascension of Organotrifluoroborate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organotrifluoroborate salts have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to traditional organoboron reagents, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of these valuable compounds.
A Historical Perspective: From Curiosity to Cornerstone
The journey of organotrifluoroborate salts began in the mid-20th century, initially as mere laboratory curiosities. The first documented preparation of an organotrifluoroborate complex was in 1940 by Fowler and Krauss, who synthesized tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] However, for several decades, these compounds remained largely unexplored due to synthetic challenges and a lack of clear applications.
A significant breakthrough occurred in the 1960s with the preparation of potassium trifluoromethyltrifluoroborate by Chambers and colleagues, which was noted for its high thermal stability.[1][2] Despite this, early synthetic routes were often cumbersome, relying on the fluorination of highly reactive and unstable organodihaloboranes or the use of toxic organotin reagents.[1]
The pivotal moment in the history of organotrifluoroborate chemistry arrived in 1995 when E. Vedejs and his research group reported a highly efficient and practical method for their synthesis using potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[1][3][4] This straightforward conversion of readily available boronic acids into stable, crystalline organotrifluoroborate salts opened the floodgates for their widespread adoption and investigation.[1][3][4][5]
Subsequent extensive research, notably by Gary Molander and others, has cemented the role of organotrifluoroborates in organic synthesis.[6][7][8] Their work has demonstrated the exceptional utility of these reagents in a vast array of chemical transformations, most prominently in the Suzuki-Miyaura cross-coupling reaction.[3][9][10]
Synthesis of Potassium Organotrifluoroborate Salts: A Detailed Protocol
The most common and practical method for the preparation of potassium organotrifluoroborate salts involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[11][12]
General Experimental Procedure
The following protocol is a generalized procedure for the synthesis of potassium organotrifluoroborate salts from boronic acids.
Materials:
-
Organoboronic acid (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydrogen difluoride (KHF₂) (3.0 eq)
-
Water
-
Acetonitrile (for recrystallization, if necessary)
Procedure:
-
The organoboronic acid is dissolved in methanol in a suitable flask.
-
A saturated aqueous solution of potassium hydrogen difluoride is prepared.
-
The KHF₂ solution is added slowly to the stirring methanolic solution of the boronic acid at room temperature.
-
A precipitate of the potassium organotrifluoroborate salt typically forms immediately or within a short period.
-
The reaction mixture is stirred for an additional 15-30 minutes to ensure complete reaction.[4][13]
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with cold methanol to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the pure potassium organotrifluoroborate salt.[4]
Safety Precaution: Potassium hydrogen difluoride (KHF₂) is corrosive and, in the presence of moisture, can release hydrogen fluoride (HF).[13] Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the reaction should be performed in a well-ventilated fume hood. Glassware may be etched over time due to the presence of fluoride ions.[13]
Synthesis Pathway Diagram
Caption: General synthesis of potassium organotrifluoroborate salts.
Physicochemical Properties and Stability
Organotrifluoroborate salts possess several advantageous properties that contribute to their utility in organic synthesis:
-
Stability: They are generally crystalline, free-flowing solids that are remarkably stable to air and moisture, in stark contrast to many boronic acids which can be prone to dehydration to form boroxines.[4][12] This stability allows for long-term storage at room temperature without special precautions.[12]
-
Stoichiometry: Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates exist as well-defined monomers.[4] This ensures more precise stoichiometric control in reactions.
-
Handling: Their solid and stable nature simplifies handling and weighing for reactions.
The Role in Suzuki-Miyaura Cross-Coupling
A primary application of organotrifluoroborate salts is their use as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. They serve as robust and reliable surrogates for boronic acids.[9][10][13]
Mechanism of Action
The mechanism of Suzuki-Miyaura coupling using organotrifluoroborates involves an initial hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ.[4][11] This slow release of the active boronic acid species can be advantageous in suppressing unwanted side reactions, such as homocoupling.[4] The catalytic cycle then proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Suzuki-Miyaura coupling with organotrifluoroborates.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various potassium organotrifluoroborate salts from their corresponding boronic acids.
| Organotrifluoroborate Salt | Starting Material | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | Phenylboronic Acid | 82 | [4] |
| Potassium 1-Naphthyltrifluoroborate | 1-Naphthaleneboronic Acid | 95 | [13] |
| Potassium (1S)-Isopinocampheyltrifluoroborate | Dibromoborane derivative | 89 | [1] |
| Potassium Bromomethyltrifluoroborate | Dibromomethane | 89 | [14] |
| Potassium Iodomethyltrifluoroborate | Diiodomethane | 78 | [14] |
Characterization of Organotrifluoroborate Salts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of organotrifluoroborate salts. Key nuclei for analysis include ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.[15]
-
¹⁹F NMR: This is a particularly informative technique due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[15][16] The chemical shifts and coupling constants provide valuable structural information.
-
¹¹B NMR: The chemical shift of the boron nucleus is indicative of its coordination state. For organotrifluoroborates, the boron atom is tetracoordinate.
A comprehensive compilation of NMR spectral data for a variety of potassium organotrifluoroborates has been published, serving as a valuable reference for researchers in the field.[15]
Expanding Applications Beyond Cross-Coupling
While renowned for their role in Suzuki-Miyaura reactions, the utility of organotrifluoroborate salts extends to a wide range of other organic transformations, including:
-
Synthesis of Alcohols and Phenols: Oxidation of organotrifluoroborates provides a convenient route to alcohols and phenols.[13]
-
Carbon-Carbon Bond Formation: They participate in 1,2- and 1,4-additions to carbonyl compounds.[15]
-
Synthesis of Amines and Iodides. [15]
-
Heck-type Reactions. [15]
-
Radiochemistry: The stability of the trifluoroborate moiety has made it valuable for the development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging.
Conclusion
The discovery and development of organotrifluoroborate salts represent a significant advancement in organoboron chemistry. Their enhanced stability, ease of preparation, and broad reactivity profile have expanded the horizons of synthetic organic chemistry.[9][10] For researchers, scientists, and professionals in drug development, these versatile reagents offer a powerful and practical solution for the construction of complex molecular architectures, solidifying their position as a cornerstone of modern synthetic methodology.[6][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Core Reactivity of Potassium Ethyltrifluoroborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ethyltrifluoroborate (KEtBF₃) has emerged as a versatile and highly valuable reagent in modern organic synthesis. Its growing prominence is largely attributed to its remarkable stability compared to other organoboron compounds, such as boronic acids and boronate esters. As crystalline solids, potassium organotrifluoroborates are generally stable to air and moisture, allowing for indefinite storage under ambient conditions without the need for special handling techniques. This guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on its applications in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development.
Core Properties and Synthesis
This compound is a white, solid compound with a melting point of 80-84 °C. Its tetracoordinate boron center renders it less susceptible to protodeboronation and oxidation compared to its tricoordinate boronic acid counterpart.
The synthesis of this compound, along with other organotrifluoroborates, is typically achieved through the reaction of the corresponding boronic acid or organoborane with potassium hydrogen fluoride (KHF₂). This straightforward and high-yielding procedure makes these reagents readily accessible.
A general procedure for the synthesis of potassium organotrifluoroborates involves dissolving the corresponding boronic acid in methanol, followed by the addition of an aqueous solution of KHF₂. The resulting trifluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration.
Suzuki-Miyaura Cross-Coupling: A Primary Application
The most prominent application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the ethyl group of the trifluoroborate and an aryl, heteroaryl, or vinyl electrophile. The stability and ease of handling of KEtBF₃ make it an attractive alternative to other ethylating agents.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. The organotrifluoroborate is believed to slowly hydrolyze under the reaction conditions to generate the active boronic acid species in situ.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of various organotrifluoroborates with aryl and heteroaryl halides. While not all examples use this compound specifically, they provide a strong indication of the expected reactivity and conditions.
| Entry | Organotrifluoroborate | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Potassium benzyloxyethyltrifluoroborate | 4-Bromoanisole | PdCl₂AᵗaPhos₂ (1) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | Potassium dioxolanylethyltrifluoroborate | 4-Bromoanisole | PdCl₂AᵗaPhos₂ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 89 |
| 3 | Potassium dioxolanylethyltrifluoroborate | 4-Chloroanisole | PdCl₂AᵗaPhos₂ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 74 |
| 4 | Potassium trifluoroboratohomoenolate | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 95 |
| 5 | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 65 | 91 |
|
Stability of Potassium Ethyltrifluoroborate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of potassium ethyltrifluoroborate in common organic solvents. This compound, a member of the versatile class of organotrifluoroborate salts, offers significant advantages in terms of stability and handling compared to its corresponding boronic acid. This guide summarizes the available qualitative data, provides detailed experimental protocols for stability assessment, and offers insights into the handling of this valuable reagent.
General Stability Profile
This compound is a crystalline, free-flowing solid that is generally stable to air and moisture, which allows for extended storage without significant degradation.[1][2][3] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects it from the common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1] Consequently, potassium organotrifluoroborates are considered a stabilized, "protected" form of boronic acids.[1]
While specific quantitative data on the long-term stability of this compound in various organic solvents is not extensively documented in peer-reviewed literature, its utility in a range of organic transformations provides insight into its short-term stability under various reaction conditions. For instance, it is commonly used in Suzuki-Miyaura cross-coupling reactions, which are often carried out in solvent systems such as THF/water or toluene/water, indicating a degree of stability in these organic solvents, even in the presence of water and other reagents.
Qualitative Stability and Solubility in Common Organic Solvents
Based on available literature, the following table summarizes the qualitative stability and solubility of this compound in common organic solvents. It is important to note that for applications requiring prolonged storage in solution, a preliminary stability study using the protocol outlined below is highly recommended.
| Solvent | Abbreviation | Polarity | Solubility | Qualitative Stability Notes |
| Tetrahydrofuran | THF | Polar aprotic | Soluble | Commonly used as a solvent for reactions involving this compound, suggesting good short-term stability.[4] |
| Dimethylformamide | DMF | Polar aprotic | High | Generally soluble, but the reactivity of DMF could be a factor under certain conditions. |
| Dimethyl sulfoxide | DMSO | Polar aprotic | High | A suitable solvent for NMR analysis of organotrifluoroborates, indicating good stability for analytical purposes. |
| Acetonitrile | MeCN | Polar aprotic | Soluble | Used for preparing stock solutions for stability studies, suggesting it is a relatively inert solvent for this compound.[4] |
| Methanol | MeOH | Polar protic | Soluble | May participate in protic cleavage of the C-B bond over time, especially in the presence of acid or base. |
| Dichloromethane | DCM | Nonpolar | Insoluble | Generally considered insoluble in nonpolar solvents.[5] |
Experimental Protocol: Assessment of Stability in Organic Solvents via ¹⁹F NMR Spectroscopy
This protocol provides a robust method for determining the stability of this compound in a specific organic solvent over time. ¹⁹F NMR is a particularly sensitive technique for this purpose due to the three fluorine atoms present in the trifluoroborate moiety.
Objective: To quantitatively assess the decomposition of this compound in a selected organic solvent over a defined period.
Materials:
-
This compound
-
Anhydrous deuterated organic solvent of interest (e.g., THF-d₈, DMSO-d₆, CD₃CN, CD₃OD)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the anhydrous deuterated organic solvent of interest in a volumetric flask to create a stock solution of known concentration (e.g., 0.1 M).
-
Accurately prepare a stock solution of the internal standard in the same solvent.
-
-
Sample Preparation for NMR Analysis:
-
In an NMR tube, combine a precise volume of the this compound stock solution with a precise volume of the internal standard stock solution.
-
Ensure the mixture is homogeneous.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the sample at time t=0.
-
Store the NMR tube at a constant, controlled temperature (e.g., 25 °C).
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., 1, 6, 12, 24, 48 hours, and then weekly).
-
-
Data Analysis:
-
Integrate the signal corresponding to the trifluoroborate group of this compound and the signal of the internal standard in each spectrum.
-
Calculate the relative amount of this compound remaining at each time point by comparing the integral of its signal to the integral of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition and the half-life in the specific solvent.
-
Decomposition Pathways
The primary and most well-documented decomposition pathway for organotrifluoroborates is hydrolysis, which results in the formation of the corresponding boronic acid. In anhydrous organic solvents, decomposition is expected to be significantly slower. Potential degradation pathways in organic solvents could involve reactions with trace impurities (e.g., water, acids, or bases) or solvent-mediated decomposition, particularly with protic solvents like methanol.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound in an organic solvent.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a robust and stable reagent, particularly when compared to its boronic acid counterpart. Its stability in common organic solvents is generally sufficient for its use in a wide array of chemical transformations. For applications requiring long-term storage in solution, the provided experimental protocol offers a reliable method to quantify its stability in a specific solvent, ensuring the reproducibility and success of synthetic endeavors.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal-free Chlorodeboronation of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Potassium Alkyltrifluoroborates from Alkenes
For Researchers, Scientists, and Drug Development Professionals
Potassium alkyltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, prized for their stability, ease of handling, and broad reactivity in cross-coupling reactions. Their synthesis from readily available alkenes is a cornerstone for their widespread application. This technical guide provides an in-depth overview of the primary synthetic routes from alkenes to potassium alkyltrifluoroborates, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their implementation in a research and development setting.
Introduction: The Utility of Potassium Alkyltrifluoroborates
Potassium alkyltrifluoroborates (R-BF₃K) are crystalline, air- and moisture-stable solids. This stability contrasts sharply with the often-sensitive nature of other organoboron reagents like boronic acids and boronate esters. The trifluoroborate moiety serves as a protecting group for the boronic acid, masking the Lewis acidic boron center and preventing unwanted side reactions. The C-B bond can be readily unmasked under specific reaction conditions, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. This unique combination of stability and reactivity makes them highly valuable building blocks in medicinal chemistry and materials science.
The most common and direct method for the preparation of potassium alkyltrifluoroborates from alkenes involves a two-step, one-pot process:
-
Hydroboration: The addition of a boron-hydride bond across the double bond of an alkene to form a trialkylborane intermediate.
-
Fluorination: The in-situ reaction of the trialkylborane with potassium hydrogen difluoride (KHF₂) to yield the desired potassium alkyltrifluoroborate salt.
This guide will explore various hydroboration methodologies and a radical-based approach for the synthesis of these valuable compounds.
Synthesis via Hydroboration-Fluorination
The hydroboration of alkenes is a well-established and reliable method for the formation of carbon-boron bonds. The regioselectivity of the hydroboration step is a key consideration, with most common reagents affording the anti-Markovnikov product, where the boron atom adds to the less substituted carbon of the alkene.
Below is a logical workflow for the synthesis of potassium alkyltrifluoroborates from alkenes via hydroboration.
Caption: General workflow for the two-step, one-pot synthesis of potassium alkyltrifluoroborates from alkenes.
Hydroboration with Dichloroborane generated in situ
A robust and high-yielding method for the hydroboration of alkenes involves the in-situ generation of dichloroborane from boron trichloride and a silane reducing agent. This method is particularly effective for the synthesis of potassium haloalkyltrifluoroborates from haloalkenes.
This protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Hydroboration
-
To an oven-dried 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, gas inlet, and thermocouple, add 5-bromo-1-pentene (4.8 mL, 40.4 mmol, 1.0 equiv) and triethylsilane (6.9 mL, 42.9 mmol, 1.06 equiv) via syringe under a nitrogen atmosphere.
-
Cool the mixture to -78 °C using a dry ice-acetone bath.
-
Slowly add a 1.0 M solution of boron trichloride in hexane (46 mL, 46 mmol, 1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 40 minutes, then remove the cooling bath and stir for an additional 2 hours at room temperature.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid intermediate.
Step 2: Fluorination
-
To the flask containing the crude boronic acid, add diethyl ether (100 mL) and potassium hydrogen difluoride (13.3 g, 169.8 mmol, 4.2 equiv).
-
Add water (2 mL) in portions over 1 hour with vigorous stirring.
-
Stir the resulting slurry for an additional hour at room temperature.
-
Filter the solid product through a Büchner funnel, rinsing with acetone (1 x 100 mL).
-
Concentrate the filtrate and precipitate the product by adding the acetone solution to diethyl ether (500 mL).
-
Collect the white solid by filtration, rinse with diethyl ether (3 x 20 mL), and dry under high vacuum to afford potassium 5-bromopentyltrifluoroborate.
| Alkene | Product | Yield (%) |
| 5-bromo-1-pentene | Potassium 5-bromopentyltrifluoroborate | 75 |
| 4-bromo-1-butene | Potassium 4-bromobutyltrifluoroborate | 78 |
| 6-chloro-1-hexene | Potassium 6-chlorohexyltrifluoroborate | 82 |
Hydroboration with Activated Pyridine Borane
The Vedejs protocol utilizes pyridine borane activated with iodine to achieve hydroboration at room temperature. This method offers a more stable and less hazardous alternative to highly reactive hydroborating agents.[1]
Caption: Vedejs method for hydroboration using activated pyridine borane.[1]
-
To a solution of pyridine borane (1.0 equiv) in dichloromethane at room temperature, add iodine (0.5 equiv).
-
After stirring for a few minutes, add the alkene (1.0 equiv).
-
Stir the reaction at room temperature until the hydroboration is complete (monitored by TLC or GC-MS).
-
Add a saturated aqueous solution of potassium hydrogen difluoride (3.0-4.0 equiv).
-
Stir the biphasic mixture vigorously for several hours.
-
Collect the resulting precipitate by filtration, wash with water and then diethyl ether, and dry to yield the potassium alkyltrifluoroborate.
| Alkene | Product | Yield (%) |
| 1-Octene | Potassium octyltrifluoroborate | 85 |
| Styrene | Potassium 2-phenylethyltrifluoroborate | 92 |
| Cyclohexene | Potassium cyclohexyltrifluoroborate | 88 |
Catalytic Hydroboration with Pinacolborane
Rhodium and iridium complexes are effective catalysts for the hydroboration of alkenes with pinacolborane (HBpin). This method offers high regioselectivity for the terminal boronate ester, which can then be converted to the corresponding potassium alkyltrifluoroborate.[2]
-
In a glovebox, charge a vial with the rhodium or iridium catalyst (e.g., [Rh(cod)₂]BF₄ or [Ir(cod)Cl]₂) and a phosphine ligand (e.g., PPh₃).
-
Add a solvent such as THF, followed by the alkene (1.0 equiv) and pinacolborane (1.1 equiv).
-
Stir the reaction at room temperature until complete conversion of the alkene.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.
-
Collect the precipitate from the aqueous layer by filtration, wash with cold water and diethyl ether, and dry to obtain the potassium alkyltrifluoroborate.
| Catalyst System | Alkene | Product | Yield (%) |
| [Rh(cod)₂]BF₄ / PPh₃ | 1-Decene | Potassium decyltrifluoroborate | 90 |
| [Ir(cod)Cl]₂ / dppe | Styrene | Potassium 2-phenylethyltrifluoroborate | 95 |
| [Rh(cod)₂]BF₄ / PPh₃ | 4-Vinyl-1-cyclohexene | Potassium (2-(cyclohex-3-en-1-yl)ethyl)trifluoroborate | 87 |
Synthesis via Radical Pathways
While less common for the direct synthesis of potassium alkyltrifluoroborates from alkenes, radical-based methods offer alternative reactivity and functional group tolerance. Photoredox catalysis, in particular, has enabled novel transformations involving boryl radicals. Although direct protocols for the preparation of alkyltrifluoroborates from alkenes are still emerging, the general principle involves the generation of a boryl radical which then adds to the alkene.
Caption: Proposed photoredox-catalyzed pathway for alkyltrifluoroborate synthesis.
Currently, detailed and broadly applicable one-pot protocols for the direct synthesis of potassium alkyltrifluoroborates from unactivated alkenes via radical pathways are an active area of research. Existing photoredox methods more commonly focus on the reactions of pre-synthesized alkyltrifluoroborates.[3]
Conclusion
The synthesis of potassium alkyltrifluoroborates from alkenes is a robust and versatile transformation, with the hydroboration-fluorination sequence being the most established and widely used methodology. The choice of hydroborating agent can be tailored to the specific substrate and desired functional group tolerance. While traditional hydroborating agents remain effective, methods employing activated pyridine borane and catalytic systems with pinacolborane offer milder conditions and improved safety profiles. Radical-based approaches, particularly those leveraging photoredox catalysis, represent a promising frontier for the development of novel synthetic routes to these valuable organoboron reagents. This guide provides a solid foundation for the implementation and optimization of these synthetic strategies in a variety of research and development contexts.
References
- 1. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
The Ascendance of Organotrifluoroborates: A Technical Guide to Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. While traditionally reliant on boronic acids, the emergence of potassium organotrifluoroborates has heralded a new era of stability, versatility, and efficiency in this critical transformation. This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing organotrifluoroborates, offering detailed experimental protocols, quantitative data summaries, and a mechanistic overview to empower researchers in their synthetic endeavors.
Introduction: The Advantages of Organotrifluoroborates
Potassium organotrifluoroborates (R-BF₃K) have gained significant traction as superior alternatives to boronic acids in Suzuki-Miyaura coupling for several key reasons[1][2][3]:
-
Enhanced Stability: Organotrifluoroborates are generally crystalline, air- and moisture-stable solids, allowing for indefinite storage without special precautions. This contrasts sharply with the often-hygroscopic and prone-to-decomposition nature of many boronic acids.[3][4][5]
-
Ease of Handling: Their solid nature and stability simplify handling and weighing, leading to more precise stoichiometric control in reactions.[3]
-
Slow Release Mechanism: In the presence of a base and water, organotrifluoroborates slowly hydrolyze to the corresponding boronic acid, the active species in the catalytic cycle. This "slow release" minimizes undesirable side reactions such as protodeboronation and oxidative homocoupling that can plague reactions with boronic acids.[6]
-
Broad Functional Group Tolerance: The trifluoroborate moiety is robust and can be carried through various synthetic transformations, allowing for the late-stage introduction of the boron functionality.[2]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling with organotrifluoroborates proceeds through a catalytic cycle involving a palladium catalyst. A critical initial step is the hydrolysis of the potassium organotrifluoroborate to the corresponding boronic acid, which then enters the main catalytic cycle.
References
An In-depth Technical Guide to the Safe Handling of Potassium Ethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for potassium ethyltrifluoroborate, a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physicochemical Properties
This compound (CAS No: 44248-07-9) is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions.[1] It is a white to off-white solid, typically in powder or crystalline form. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C2H5BF3K |
| Molecular Weight | 135.97 g/mol |
| CAS Number | 44248-07-9 |
| Appearance | White to off-white solid/powder/crystal |
| Melting Point | 80-84 °C |
| Solubility | No data available |
| Stability | Stable under recommended storage conditions; may be hygroscopic |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Eye Irritation | 2/2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
The GHS pictogram associated with this chemical is the exclamation mark (GHS07), and the signal word is "Warning".
Risk Assessment and Handling Workflow
A thorough risk assessment should be conducted before handling this compound. The following workflow diagram outlines the key steps in this process.
Caption: Risk assessment workflow for handling this compound.
Safe Handling and Storage
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the next section.
Storage
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[3]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection |
| Eyes/Face | Wear chemical safety goggles or a face shield. |
| Skin | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |
First Aid and Emergency Procedures
Immediate action is required in case of exposure. The following decision tree illustrates the appropriate first aid measures.
Caption: First aid decision tree for this compound exposure.
Spill and Leak Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Caption: Spill management procedure for this compound.
Toxicological Information
While organotrifluoroborates are generally considered to have low toxicity, specific quantitative toxicological data, such as LD50 values for this compound, are not publicly available.[4] The known toxicological effects are irritation to the skin, eyes, and respiratory system.
Experimental Protocols for Irritation Testing
The determination of skin and eye irritation potential for chemical substances typically follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Skin Irritation: In vitro methods using reconstructed human epidermis (RhE) models are now common.[5] These tests, such as the EpiDerm™ Skin Irritation Test, involve applying the test substance to the tissue model for a defined period, followed by an assessment of cell viability (e.g., using an MTT assay).[5] A significant reduction in cell viability compared to a negative control indicates an irritant potential.[5]
-
Eye Irritation: Similar in vitro methods exist for eye irritation, using reconstructed human cornea-like epithelium (RhCE) models.[3] These assays also measure cytotoxicity after exposure to the test chemical.[3]
It is important to note that the specific studies conducted on this compound are not detailed in publicly accessible literature.
Stability and Reactivity
-
Reactivity: The material is not considered to be reactive under normal conditions.
-
Chemical Stability: It is stable under recommended storage conditions.
-
Conditions to Avoid: Exposure to moist air or water should be avoided as the compound may be hygroscopic.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as hydrogen fluoride, carbon oxides, and boron oxides may be formed.[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways. Waste material should be handled by a licensed waste disposal company.
This technical guide is intended to provide essential safety information for trained professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is completed.
References
- 1. lookchem.com [lookchem.com]
- 2. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Ethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of potassium ethyltrifluoroborate with a variety of organic halides. This reaction is a powerful tool for the introduction of an ethyl group onto aromatic and heteroaromatic scaffolds, a common motif in pharmaceuticals and functional materials.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While boronic acids have traditionally been the most common boron-containing coupling partners, potassium organotrifluoroborates have emerged as highly valuable alternatives.[2][3]
Advantages of this compound:
-
Enhanced Stability: Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, making them easier to handle and store compared to their corresponding boronic acids, which can be prone to dehydration and protodeboronation.[2][4]
-
Improved Reactivity and Stoichiometry: Their enhanced stability allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.[3]
-
Broad Functional Group Tolerance: The reaction conditions are typically mild, allowing for the coupling of substrates with a wide range of functional groups.[4][5]
Application in Drug Discovery and Development
The introduction of small alkyl groups, such as an ethyl group, onto pharmacologically active scaffolds is a critical strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling with this compound provides a reliable and versatile method for achieving this transformation, facilitating the synthesis of novel drug candidates and the diversification of existing compound libraries.
Palladium Catalyst Systems for Ethyltrifluoroborate Coupling
The choice of palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope in the Suzuki-Miyaura coupling of this compound. The ethyl group, being an sp³-hybridized nucleophile, can present challenges such as slower transmetalation and the potential for β-hydride elimination. Therefore, catalyst systems employing electron-rich and sterically hindered phosphine ligands are often preferred.
Several palladium catalyst systems have been shown to be effective for the coupling of potassium alkyltrifluoroborates, and by extension, are highly relevant for this compound.
Key Catalyst Systems:
-
Palladium Acetate with Buchwald Ligands: A combination of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand, such as RuPhos, has proven to be a general and efficient system for the coupling of primary alkyltrifluoroborates with aryl and heteroaryl chlorides.[4]
-
Palladium Dichloride Complexes: Pre-formed palladium complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are also effective catalysts for these transformations.[1]
-
AtaPhos-based Catalysts: The use of ligands like di-tert-butyl(4-dimethylaminophenyl)phosphine (AtaPhos) in the form of PdCl₂AtaPhos₂ has been successful in the coupling of substituted ethyltrifluoroborates, demonstrating good performance in minimizing β-hydride elimination.[2]
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates with different aryl and heteroaryl halides. While specific data for this compound is limited in the compiled literature, the data for other primary alkyltrifluoroborates provides a strong indication of expected performance.
Table 1: Coupling of Potassium 4-(Benzoyloxy)butyltrifluoroborate with Various Aryl Chlorides [4]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-(4-Methoxyphenyl)butyl benzoate | 87 |
| 2 | 4-Chlorotoluene | 4-(p-Tolyl)butyl benzoate | 90 |
| 3 | 4-Chloro-1,1'-biphenyl | 4-([1,1'-Biphenyl]-4-yl)butyl benzoate | 99 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)butyl benzoate | 93 |
| 5 | Methyl 4-chlorobenzoate | Methyl 4-(4-(benzoyloxy)butyl)benzoate | 99 |
| 6 | 4-Chlorobenzonitrile | 4-(4-(Benzoyloxy)butyl)benzonitrile | 99 |
| 7 | 1-(4-Chlorophenyl)ethan-1-one | 1-(4-(4-(Benzoyloxy)butyl)phenyl)ethan-1-one | 99 |
Reaction Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), Potassium 4-(benzoyloxy)butyltrifluoroborate (1.0 equiv), Aryl chloride (1.0 equiv), K₂CO₃ (3.0 equiv), 10:1 Toluene/H₂O, 80 °C, 24 h.
Table 2: Coupling of Potassium Alkoxyethyltrifluoroborates with Aryl Bromides [3]
| Entry | Alkoxyethyltrifluoroborate | Aryl Bromide | Product | Yield (%) |
| 1 | Potassium (2-(benzyloxy)ethyl)trifluoroborate | 4-Bromoanisole | 1-(2-(Benzyloxy)ethyl)-4-methoxybenzene | 96 |
| 2 | Potassium (2-(benzyloxy)ethyl)trifluoroborate | 4-Bromotoluene | 1-(2-(Benzyloxy)ethyl)-4-methylbenzene | 94 |
| 3 | Potassium (2-(benzyloxy)ethyl)trifluoroborate | 4-Bromobenzonitrile | 4-(2-(Benzyloxy)ethyl)benzonitrile | 91 |
| 4 | Potassium (2-isopropoxyethyl)trifluoroborate | 4-Bromoanisole | 1-(2-Isopropoxyethyl)-4-methoxybenzene | 78 |
| 5 | Potassium (2-cyclohexyloxyethyl)trifluoroborate | 4-Bromoanisole | 1-(2-(Cyclohexyloxy)ethyl)-4-methoxybenzene | 70 |
Reaction Conditions: PdCl₂AtaPhos₂ (1-2 mol %), Alkoxyethyltrifluoroborate (1.1 equiv), Aryl bromide (1.0 equiv), Cs₂CO₃ (3.0 equiv), Toluene/H₂O, 100 °C.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides using Pd(OAc)₂/RuPhos [4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium alkyltrifluoroborate (e.g., this compound)
-
Aryl chloride
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 2 mol %), RuPhos (0.02 mmol, 4 mol %), potassium carbonate (1.5 mmol, 3.0 equiv), and the potassium alkyltrifluoroborate (0.5 mmol, 1.0 equiv).
-
Add the aryl chloride (0.5 mmol, 1.0 equiv).
-
Add toluene (2.0 mL) and water (0.2 mL) to the vessel.
-
Seal the vessel and stir the mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethylated aromatic compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For certain substrates, particularly those that are sterically hindered or electronically deactivated, microwave irradiation can significantly improve reaction times and yields.
Materials:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
This compound
-
Aryl halide (bromide or chloride)
-
Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., THF/H₂O or Toluene/H₂O)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add PdCl₂(dppf)·CH₂Cl₂ (e.g., 5 mol %), cesium carbonate (3.0 equiv), and this compound (1.1-1.5 equiv).
-
Add the aryl halide (1.0 equiv).
-
Add the chosen solvent system (e.g., 9:1 THF/H₂O) to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Ligand Effects in Suzuki-Miyaura Coupling with Potassium Ethyltrifluoroborate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the effects of various ligands in the Suzuki-Miyaura cross-coupling reaction utilizing potassium ethyltrifluoroborate. The selection of an appropriate ligand is critical for achieving high efficiency, yield, and substrate scope in this versatile C-C bond-forming reaction. This compound is an air- and moisture-stable, crystalline solid, making it a convenient and increasingly popular ethylating agent in organic synthesis.
Introduction to Ligand Effects
In the palladium-catalyzed Suzuki-Miyaura coupling, ligands play a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall reaction rate and selectivity. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction for specific substrates. For the coupling of sp³-hybridized organotrifluoroborates like this compound, the choice of ligand is particularly important to prevent side reactions such as β-hydride elimination.
Bulky and electron-rich phosphine ligands, often from the Buchwald and Fu groups, as well as N-heterocyclic carbenes (NHCs), have shown great efficacy in promoting the coupling of challenging substrates. These ligands generally form highly active, monoligated palladium complexes that accelerate the rates of oxidative addition and reductive elimination.
Data Presentation: Ligand Performance in Suzuki Coupling with Ethyltrifluoroborate Surrogates
While direct comparative studies on this compound are limited, data from structurally similar potassium organotrifluoroborates provide valuable insights into ligand performance. The following tables summarize the performance of various ligands in Suzuki-Miyaura coupling reactions with potassium alkoxyethyltrifluoroborates and other related trifluoroborates, which serve as excellent models for the reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Potassium (2-Benzyloxyethyl)trifluoroborate with Various Aryl Bromides using PdCl₂AᵗaPhos₂ [1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1-(2-benzyloxyethyl)benzene | 95 |
| 2 | 4-Bromotoluene | 1-(2-Benzyloxyethyl)-4-methylbenzene | 92 |
| 3 | Bromobenzene | (2-Benzyloxyethyl)benzene | 91 |
| 4 | 4-Bromobenzonitrile | 4-(2-Benzyloxyethyl)benzonitrile | 96 |
| 5 | 4-Bromobenzaldehyde | 4-(2-Benzyloxyethyl)benzaldehyde | 93 |
| 6 | 1-Bromo-4-nitrobenzene | 1-(2-Benzyloxyethyl)-4-nitrobenzene | 94 |
Reaction Conditions: Aryl bromide (1.0 equiv), potassium (2-benzyloxyethyl)trifluoroborate (1.1 equiv), PdCl₂AᵗaPhos₂ (5 mol %), Cs₂CO₃ (3.0 equiv), toluene/H₂O (4:1), 100 °C, 14 h.[2]
Table 2: Ligand Screening for the Coupling of Potassium Vinyltrifluoroborate with Chloroacetophenone [3]
| Entry | Ligand | Product Yield (%) |
| 1 | PPh₃ | 0 |
| 2 | SPhos | 20 |
| 3 | XPhos | 27 |
| 4 | RuPhos | 17 |
Reaction Conditions: Chloroacetophenone (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), Pd catalyst, ligand, base, solvent, 85 °C, 22 h.[3] This table illustrates the significant impact of ligand choice, with the Buchwald ligands showing much higher activity than triphenylphosphine.
Table 3: Suzuki-Miyaura Coupling of Potassium Trifluoroboratohomoenolates with Aryl Halides using RuPhos [4]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-Methoxyphenyl)butan-2-one | 95 |
| 2 | 4-Chlorotoluene | 4-(p-Tolyl)butan-2-one | 85 |
| 3 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)butan-2-one | 91 |
| 4 | 3-Bromopyridine | 4-(Pyridin-3-yl)butan-2-one | 78 |
Reaction Conditions: Aryl halide (1.0 equiv), potassium trifluoroboratohomoenolate (1.2 equiv), Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), toluene/H₂O (5:1), 85 °C.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, which can be adapted for reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium (2-Benzyloxyethyl)trifluoroborate with Aryl Bromides using PdCl₂AᵗaPhos₂ [1][2]
Materials:
-
Aryl bromide
-
Potassium (2-benzyloxyethyl)trifluoroborate
-
PdCl₂AᵗaPhos₂ (di-tert-butyl(4-dimethylaminophenyl)phosphine palladium dichloride)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
Procedure:
-
To a dry Schlenk tube or vial under an inert atmosphere, add the aryl bromide (0.5 mmol, 1.0 equiv), potassium (2-benzyloxyethyl)trifluoroborate (0.55 mmol, 1.1 equiv), PdCl₂AᵗaPhos₂ (0.025 mmol, 5 mol %), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Add anhydrous toluene (2.0 mL) and deionized water (0.5 mL) to the reaction vessel.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 14 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates with Aryl Halides using RuPhos [4]
Materials:
-
Aryl halide
-
Potassium trifluoroboratohomoenolate
-
Palladium acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (0.5 mmol, 1.0 equiv), potassium trifluoroboratohomoenolate (0.6 mmol, 1.2 equiv), palladium acetate (0.01 mmol, 2 mol %), RuPhos (0.02 mmol, 4 mol %), and potassium carbonate (1.5 mmol, 3.0 equiv) to a dry reaction tube.
-
Add anhydrous toluene (2.5 mL) and deionized water (0.5 mL).
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated heating block at 85 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the pure product.
Mandatory Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Potassium Ethyltrifluoroborate with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between potassium ethyltrifluoroborate and a variety of aryl and heteroaryl chlorides. This transformation is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of ethyl-substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2][3] Potassium organotrifluoroborate salts have emerged as highly effective nucleophilic partners in these reactions. They offer significant advantages over other organoboron reagents, such as boronic acids, due to their high stability to air and moisture, crystalline nature, and ease of handling.[4][5][6] This protocol focuses on the use of this compound, a readily accessible primary alkyltrifluoroborate, for the ethylation of cost-effective and widely available aryl chlorides.[1][2]
The use of palladium catalysts with bulky, electron-rich phosphine ligands has proven crucial for achieving high efficiency in the coupling of unreactive aryl chlorides.[7] This document outlines optimized conditions and protocols derived from extensive research in the field, providing a reliable starting point for your synthetic endeavors.
Reaction Principle
The cross-coupling reaction involves the palladium-catalyzed reaction of this compound with an aryl chloride in the presence of a base. The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination steps, facilitates the formation of a new carbon-carbon bond between the ethyl group and the aryl ring. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
Data Presentation
The following tables summarize the performance of the palladium-catalyzed cross-coupling of potassium primary alkyltrifluoroborates with a range of aryl and heteroaryl chlorides. While specific data for this compound is extrapolated from general findings for primary alkyltrifluoroborates, the presented conditions are robust and broadly applicable.[1][2]
Table 1: Cross-Coupling of Potassium 4-(Benzoyloxy)butyltrifluoroborate with Various Aryl Chlorides [1][2]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 2-Chloroanisole | 4-(2-Methoxyphenyl)butyl benzoate | 87 |
| 2 | 4-Chloroanisole | 4-(4-Methoxyphenyl)butyl benzoate | 95 |
| 3 | 2-Chlorotoluene | 4-(o-Tolyl)butyl benzoate | 91 |
| 4 | 4-Chlorotoluene | 4-(p-Tolyl)butyl benzoate | 93 |
| 5 | 1-Chloro-2,6-dimethylbenzene | 4-(2,6-Dimethylphenyl)butyl benzoate | 90 |
| 6 | 2-Chloro-1,3-dimethoxybenzene | 4-(2,6-Dimethoxyphenyl)butyl benzoate | 92 |
| 7 | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butyl benzoate | 94 |
| 8 | Methyl 4-chlorobenzoate | Methyl 4-(4-(benzoyloxy)butyl)benzoate | 96 |
Reaction Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), Potassium 4-(benzoyloxy)butyltrifluoroborate (1.0 equiv), Aryl chloride (1.0 equiv), K₂CO₃ (3.0 equiv), 10:1 Toluene/H₂O (0.25 M), 80 °C, 24 h.[1]
Table 2: Cross-Coupling of Potassium 4-(Benzoyloxy)butyltrifluoroborate with Various Heteroaryl Chlorides [1]
| Entry | Heteroaryl Chloride | Product | Yield (%) |
| 1 | 3-Chloropyridine | 4-(Pyridin-3-yl)butyl benzoate | 93 |
| 2 | 3-Chloro-2-methoxypyridine | 4-(2-Methoxypyridin-3-yl)butyl benzoate | 85 |
| 3 | 3-Chloro-6-fluoropyridine | 4-(6-Fluoropyridin-3-yl)butyl benzoate | 88 |
| 4 | 5-Chloropyridine-3-carbaldehyde | 4-(5-Formylpyridin-3-yl)butyl benzoate | 75 |
| 5 | 2-Chloropyrimidine | 4-(Pyrimidin-2-yl)butyl benzoate | 82 |
Reaction Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), Potassium 4-(benzoyloxy)butyltrifluoroborate (1.0 equiv), Heteroaryl chloride (1.0 equiv), K₂CO₃ (3.0 equiv), 10:1 Toluene/H₂O (0.25 M), 80 °C, 24 h.[1]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Chlorides
This protocol is a general method adaptable for a wide range of aryl and heteroaryl chlorides.[1][3]
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl chloride (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol %), RuPhos (0.04 equiv, 4 mol %), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert atmosphere (nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene and deionized water in a 10:1 ratio to achieve a final concentration of 0.25 M with respect to the limiting reagent (typically the aryl chloride).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80 °C and stir vigorously for 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ethyl-arylated product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of Potassium Ethyltrifluoroborates with Heteroaryl Bromides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of potassium ethyltrifluoroborate with a variety of heteroaryl bromides. This reaction is a powerful tool for the introduction of an ethyl group onto heterocyclic scaffolds, a common motif in pharmacologically active compounds. Potassium organotrifluoroborates are air- and moisture-stable, crystalline solids, making them convenient and easy-to-handle reagents in comparison to other organoboron compounds.[1][2][3]
Data Presentation: Reaction Yields
The following table summarizes the reaction conditions and yields for the Suzuki coupling of potassium alkyltrifluoroborates with various heteroaryl bromides, providing a comparative overview of the reaction's scope and efficiency.
| Heteroaryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | PdCl₂(AᵗᵃPhos)₂ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | Moderate to Good |
| Substituted 3-Bromopyridines | PdCl₂(AᵗᵃPhos)₂ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | Moderate to Good |
| Bromoquinoline | PdCl₂(AᵗᵃPhos)₂ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | up to 83 |
| Bromo-isoquinoline | PdCl₂(AᵗᵃPhos)₂ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | up to 83 |
| Bromoindole (N-protected) | PdCl₂(AᵗᵃPhos)₂ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | 89 |
| Bromoindole (N-unprotected) | PdCl₂(AᵗᵃPhos)₂ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | 55 |
| Bromopyrimidine | PdCl₂(AᵗᵃPhos)₂ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | Efficient |
| 3-Bromopyridine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | Excellent |
| 3-Chloropyridine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | Excellent |
| Bromofuran | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Na₂CO₃ | Ethanol | 80 | - | Good to Excellent |
| Bromothiophene | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Na₂CO₃ | Ethanol | 80 | - | Good to Excellent |
Note: The data presented is a compilation from various sources and may involve different alkyltrifluoroborates as coupling partners. The conditions listed for pyridine and furan/thiophene derivatives represent generalized protocols successful for a range of substrates within those classes.[3][4][5][6]
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with a generic heteroaryl bromide.
Materials:
-
This compound
-
Heteroaryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, or PdCl₂(AᵗᵃPhos)₂)
-
Ligand (e.g., RuPhos, PPh₃)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF, or Ethanol)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (2-5 mol%), ligand (if required, in appropriate stoichiometry to the catalyst), and base (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.25 M with respect to the heteroaryl bromide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired ethylated heteroaryl compound.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Ethyltrifluoroborate with Vinyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability to air and moisture, ease of handling, and non-toxic nature compared to other organometallic reagents.[1][2] This document provides detailed application notes and protocols for the palladium-catalyzed coupling of potassium ethyltrifluoroborate with a variety of vinyl bromides. This transformation is a powerful tool for the synthesis of substituted alkenes, which are important structural motifs in many biologically active molecules and advanced materials.
The reaction conditions outlined below are based on established methodologies for the Suzuki-Miyaura coupling of potassium organotrifluoroborates, including alkyl- and alkenyltrifluoroborates, with various organic halides.[1][3] While conditions may require optimization for specific substrates, the protocols provided serve as an excellent starting point for researchers.
Reaction Principle
The core of the reaction is a palladium-catalyzed cross-coupling cycle. The general transformation is as follows:
The reaction typically proceeds via a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) species, transmetalation of the ethyl group from the trifluoroborate to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Data Presentation: Optimized Reaction Conditions
Several palladium catalysts, bases, and solvent systems have been successfully employed for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with organic halides. The following tables summarize key quantitative data from relevant literature to guide the selection of optimal reaction conditions.
Table 1: Comparison of Catalyst Systems for Coupling of Potassium Alkyltrifluoroborates with Alkenyl Bromides [3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ (10) | - | Cs₂CO₃ (3) | Toluene/H₂O | 80 | Good |
Table 2: General Conditions for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates [1][2][4]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | t-BuNH₂ | i-PrOH/H₂O | 80 | Moderate to Excellent |
| Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 80-100 | High |
| PdCl₂ (2 mol%) + PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O | 65 | Moderate to Good |
| Pd(OAc)₂ + Ligand (e.g., RuPhos) | K₂CO₃ | Toluene/H₂O | 85 | Good to Excellent |
Experimental Protocols
The following are detailed protocols for the coupling of this compound with vinyl bromides. These protocols are based on established procedures for similar Suzuki-Miyaura reactions.[1][2][3]
Protocol 1: General Procedure using PdCl₂(dppf)·CH₂Cl₂
This protocol is adapted from conditions reported for the coupling of potassium primary alkyltrifluoroborates with alkenyl bromides.[3]
Materials:
-
Vinyl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a reaction vessel, add the vinyl bromide (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.1 mmol), and cesium carbonate (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Protocol 2: Microwave-Assisted Coupling
For sterically hindered substrates or to accelerate reaction times, microwave-assisted heating can be employed.[5]
Materials:
-
Vinyl bromide (0.5 mmol, 1.0 equiv)
-
This compound (2.5 mmol, 5.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.025 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv)
-
THF (4.5 mL)
-
Deionized water (0.5 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the vinyl bromide (0.5 mmol), this compound (2.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.025 mmol), and cesium carbonate (1.5 mmol).
-
Add a degassed mixture of THF (4.5 mL) and water (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20-30 minutes.[5]
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualizations
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Biaryls via Suzuki-Miyaura Coupling of Potassium Ethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials. Potassium organotrifluoroborates have emerged as highly effective coupling partners in these reactions due to their enhanced stability to air and moisture, ease of handling, and well-defined stoichiometry compared to their boronic acid counterparts.[1] This document provides detailed application notes and protocols for the synthesis of ethyl-substituted arenes via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between potassium ethyltrifluoroborate and various aryl halides.
Potassium alkyltrifluoroborates, including this compound, are air-stable crystalline solids that can be stored for extended periods without degradation.[2] Their application in Suzuki-Miyaura couplings provides a robust and versatile method for the introduction of alkyl groups onto aromatic and heteroaromatic rings.
Reaction Principle
The core of the reaction is a palladium-catalyzed cross-coupling cycle. The process is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Concurrently, the this compound undergoes hydrolysis to the corresponding boronic acid in situ, which then transmetalates with the palladium complex. The resulting diorganopalladium(II) species undergoes reductive elimination to furnish the ethyl-substituted aryl product and regenerate the active Pd(0) catalyst.
Key Advantages of Using this compound
-
Stability: Air- and moisture-stable crystalline solid, allowing for ease of storage and handling.[1][2]
-
Stoichiometry: As a salt, it is non-hygroscopic and can be weighed accurately, ensuring precise reaction stoichiometry.
-
Safety: Boron-containing byproducts exhibit low toxicity, offering a more environmentally benign alternative to other organometallic reagents like organostannanes.[3]
-
Versatility: Compatible with a wide range of functional groups on the aryl halide coupling partner.[2]
Experimental Protocols
This section details the recommended procedures for the palladium-catalyzed cross-coupling of this compound with aryl halides.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the work of Molander and coworkers on the cross-coupling of potassium alkyltrifluoroborates with aryl halides and triflates.[2][4]
Materials:
-
This compound
-
Aryl halide (bromide, chloride, or triflate)
-
Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (Palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane adduct)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Tetrahydrofuran (THF) and water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.5 equiv.), the aryl halide (1.0 equiv.), and cesium carbonate (3.0 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with nitrogen three times).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (3 mol %).
-
Introduce the degassed solvent system, typically a mixture of THF and water (e.g., 10:1 ratio), via syringe.
-
The reaction mixture is stirred vigorously and heated to a temperature of 80 °C.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl-substituted arene.
Data Presentation
The following tables summarize the yields obtained for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl bromides and triflates, as reported by Molander et al.[2]
Table 1: Cross-Coupling of this compound with Aryl Bromides [2]
| Entry | Aryl Bromide Substrate | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Ethylacetophenone | 85 |
| 2 | 4-Bromobenzonitrile | 4-Ethylbenzonitrile | 82 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-ethylbenzoate | 88 |
| 4 | 4-Bromonitrobenzene | 4-Ethylnitrobenzene | 79 |
| 5 | 1-Bromo-4-methoxybenzene | 1-Ethyl-4-methoxybenzene | 91 |
| 6 | 2-Bromonaphthalene | 2-Ethylnaphthalene | 87 |
Reaction Conditions: this compound (1.5 equiv), aryl bromide (1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (3 mol %), Cs₂CO₃ (3 equiv), THF/H₂O (10:1), 80 °C, 12 h.
Table 2: Cross-Coupling of this compound with Aryl Triflates [2]
| Entry | Aryl Triflate Substrate | Product | Yield (%) |
| 1 | 4-Cyanophenyl triflate | 4-Ethylbenzonitrile | 75 |
| 2 | 4-Methoxyphenyl triflate | 1-Ethyl-4-methoxybenzene | 84 |
| 3 | 2-Naphthyl triflate | 2-Ethylnaphthalene | 80 |
Reaction Conditions: this compound (1.5 equiv), aryl triflate (1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (3 mol %), Cs₂CO₃ (3 equiv), THF/H₂O (10:1), 80 °C, 12 h.
Mandatory Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of biaryls using this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for the cross-coupling reaction.
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling Reactions of Potassium Ethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates have emerged as highly versatile and robust nucleophilic partners in cross-coupling reactions, offering significant advantages over traditional organoboron reagents like boronic acids and boronate esters. Their tetracoordinate boron center renders them as air- and moisture-stable crystalline solids that can be stored indefinitely without special precautions. This inherent stability allows for their early incorporation into synthetic routes and simplifies handling in laboratory and process settings.
Among these reagents, potassium ethyltrifluoroborate (KEtBF₃) is a fundamental building block for introducing an ethyl group onto aromatic and heteroaromatic scaffolds via the Suzuki-Miyaura reaction. A key advantage of KEtBF₃ and related primary alkyltrifluoroborates is their exceptional tolerance for a wide array of functional groups on the electrophilic coupling partner. This compatibility obviates the need for extensive protecting group strategies, leading to more efficient and atom-economical syntheses. These attributes make KEtBF₃ a valuable tool in medicinal chemistry and drug development, where late-stage functionalization of complex molecules is often required.
Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of C(sp²)–C(sp³) bonds. The reaction typically proceeds under mild conditions and demonstrates broad substrate scope. The general stability of the C–B bond in the trifluoroborate salt prevents undesired side reactions, and its reactivity is effectively "unveiled" in situ under the catalytic conditions.
Caption: Suzuki-Miyaura cross-coupling workflow.
Functional Group Tolerance
A significant body of research, primarily from the Molander group, has established the broad functional group compatibility of potassium alkyltrifluoroborates in Suzuki-Miyaura reactions.[1][2][3] The conditions developed for primary alkyltrifluoroborates are mild enough to tolerate a diverse range of sensitive moieties on the aryl or heteroaryl halide partner. This makes KEtBF₃ an ideal choice for the ethylation of complex, highly functionalized molecules.
The table below summarizes the tolerance of various functional groups on the electrophile partner in reactions analogous to those with this compound. Yields are generally high, demonstrating the robustness of the method.
Table 1: Compatibility of Functional Groups on Aryl/Heteroaryl Halides
| Functional Group | Position on Ring | Tolerance | Representative Yield Range | Citation |
| Electron-Donating | ||||
| Ether (-OR) | ortho, meta, para | High | 85-95% | [1] |
| Alkyl (-R) | ortho, meta, para | High | 80-90% | [4] |
| Electron-Withdrawing | ||||
| Ketone (-COR) | meta, para | High | 70-85% | [5] |
| Ester (-CO₂R) | meta, para | High | 75-90% | [5][6] |
| Nitrile (-CN) | ortho, meta, para | High | 80-95% | [5][6] |
| Aldehyde (-CHO) | para | High | ~70% | [1][5] |
| Nitro (-NO₂) | para | High | 70-80% | [5][6] |
| Sulfonamide (-SO₂NR₂) | para | High | ~85% | [4] |
| Halogens | ||||
| Fluoro (-F) | ortho, meta, para | High | 80-90% | [1] |
| Heterocycles | ||||
| Pyridine | Various | High | 70-90% | [1] |
| Quinoline | Various | High | ~80% | [4] |
| Indole (N-protected) | Various | High | ~80% | [4] |
Caption: Compatibility of common functional groups.
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura cross-coupling of primary potassium alkyltrifluoroborates with aryl and heteroaryl chlorides.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of KEtBF₃
Materials:
-
This compound (KEtBF₃)
-
Aryl or heteroaryl halide (e.g., chloride, bromide, or triflate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Stir bar, nitrogen or argon atmosphere setup
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Reagent Addition: Add the aryl/heteroaryl halide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous toluene (5.0 mL) and deionized water (0.5 mL) to create a 10:1 mixture. The final concentration of the limiting reagent is 0.1 M.
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon gas for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure ethylated arene.
Conclusion
This compound is a highly effective and user-friendly reagent for the ethylation of (hetero)aromatic systems via the Suzuki-Miyaura cross-coupling reaction. Its excellent stability and, most importantly, its broad functional group tolerance make it a superior choice over more sensitive organometallic reagents. The ability to perform these couplings on substrates bearing ketones, esters, nitriles, and even nitro groups without the need for protection significantly streamlines synthetic routes, which is of particular importance in the fields of pharmaceutical and materials science. The provided protocols offer a reliable starting point for researchers looking to incorporate this versatile building block into their synthetic programs.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Application Notes and Protocols for Scale-Up of Suzuki Reactions with Potassium Ethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing potassium ethyltrifluoroborate as the coupling partner. The information presented is intended to facilitate a smooth transition from laboratory-scale experiments to pilot and production-scale manufacturing, with a strong emphasis on safety, efficiency, and robustness.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the pharmaceutical and fine chemical industries for the synthesis of biaryl and heteroaryl compounds.[1] Potassium organotrifluoroborates have emerged as superior coupling partners to boronic acids and esters due to their enhanced stability, ease of handling, and resistance to protodeboronation.[2][3] this compound, specifically, offers a straightforward route to introduce an ethyl group onto an aromatic or heteroaromatic core.
Scaling up these reactions from the bench to a pilot plant or full-scale production environment presents a unique set of challenges. These include ensuring consistent reaction performance, managing heat and mass transfer, guaranteeing process safety, and developing efficient work-up and purification procedures. These notes will address these critical considerations to ensure a successful and safe scale-up.
Key Scale-Up Considerations
Reaction Kinetics and Thermal Safety
The Suzuki-Miyaura coupling is an exothermic reaction, and the heat release can become a significant safety hazard upon scale-up if not properly managed.[4][5] It is crucial to understand the thermal profile of the reaction before attempting a large-scale synthesis.
-
Differential Scanning Calorimetry (DSC): DSC analysis of the reaction mixture should be performed to determine the onset temperature of any exothermic events and the total heat of reaction. This data is critical for designing an adequate cooling system for the reactor.[4]
-
Reaction Calorimetry (RC1): For a more detailed understanding of the reaction kinetics and heat flow under process-like conditions, reaction calorimetry is recommended. This will help in identifying the rate of heat release at different stages of the reaction and in designing appropriate dosing strategies for reagents to control the exotherm.
-
Runaway Reaction Scenarios: A thorough hazard analysis should be conducted to identify potential runaway reaction scenarios and to establish critical safety parameters and emergency procedures.[5]
Catalyst and Ligand Selection and Loading
The choice of palladium catalyst and ligand is critical for achieving high yield and selectivity. While laboratory-scale reactions might tolerate higher catalyst loadings, for economic and environmental reasons, minimizing the catalyst loading is a key objective during scale-up.
-
Catalyst Screening: A screening of different palladium sources (e.g., Pd(OAc)₂, Pd/C) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based) should be performed at the laboratory scale to identify the most active and robust system for the specific substrates.[6][7][8]
-
Catalyst Loading Optimization: The catalyst loading should be systematically reduced to determine the minimum amount required to achieve complete conversion in a reasonable timeframe. Loadings in the range of 0.1 to 1 mol% are typical for pilot-scale reactions.[9]
-
Air and Moisture Sensitivity: While many modern palladium precatalysts are air-stable, the active catalytic species is often sensitive to air and moisture. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially for large-scale operations where extended reaction times may be necessary.
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction kinetics, solubility of reagents and products, and ease of work-up.
-
Solvent Selection: A variety of solvents can be used for Suzuki reactions, often in biphasic mixtures with water. Common choices include toluene, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME), which are considered greener alternatives to solvents like dioxane and DMF. The chosen solvent should have a suitable boiling point for the reaction temperature and allow for easy separation from the aqueous phase during work-up.
-
Base Selection: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[2][10] The choice of base can affect the reaction rate and should be optimized. For large-scale production, the cost and ease of removal of the base are important considerations.
Mass Transfer and Mixing
Inadequate mixing can lead to localized "hot spots," uneven reaction progress, and the formation of impurities. As the reactor size increases, ensuring efficient mixing becomes more challenging.
-
Agitator Design and Speed: The design of the reactor's agitator and its speed should be carefully considered to ensure proper mixing of the multiphasic reaction mixture. Computational fluid dynamics (CFD) modeling can be a useful tool for optimizing mixing parameters.
-
Reagent Addition: The method and rate of reagent addition can significantly impact the reaction. For highly exothermic reactions, controlled addition of one of the reactants is a common strategy to manage the heat release.
Work-up and Purification
Developing a scalable and efficient work-up and purification procedure is critical for obtaining the final product with the desired purity and for minimizing waste generation.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for active pharmaceutical ingredients (APIs). Various methods for palladium scavenging can be employed, including treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS® Thiol), or extraction with aqueous solutions of reagents like L-cysteine.[1]
-
Product Isolation: Crystallization is often the preferred method for product isolation at scale as it can provide a high degree of purification. The crystallization process, including solvent selection, cooling profile, and seeding strategy, should be carefully developed and optimized.
-
Waste Management: The environmental impact of the process should be considered, and strategies for minimizing and treating waste streams should be developed.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 85-95 | [9] |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 12 | 80-90 | [11] |
| Pd/C (5) | - | K₃PO₄ (2) | 2-MeTHF/H₂O (5:1) | 90 | 16 | 75-85 | [7] |
| BrettPhos Palladacycle (1) | - | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 90 | 18 | >90 | [1] |
Note: Yields are dependent on the specific aryl halide used and should be considered as a general guide.
Table 2: Scale-Up Parameters and Considerations
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) |
| Reactor | Glass flask | Glass-lined or stainless steel reactor | Glass-lined or stainless steel reactor |
| Agitation | Magnetic stirrer | Mechanical stirrer (impeller, anchor) | Mechanical stirrer (optimized design) |
| Heating/Cooling | Oil bath, heating mantle | Jacket heating/cooling | Jacket heating/cooling, external heat exchanger |
| Inerting | Balloon, nitrogen line | Nitrogen purge and blanket | Nitrogen purge and blanket with pressure control |
| Reagent Addition | Syringe, dropping funnel | Dosing pump | Dosing pump with flow control |
| Work-up | Separatory funnel, filtration | Reactor-based phase separation, centrifuge | Reactor-based phase separation, centrifuge, filter press |
| Purification | Flash chromatography | Crystallization, distillation | Crystallization, distillation |
| Safety | Fume hood, personal protective equipment | Process hazard analysis, dedicated safety measures | HAZOP study, automated safety systems |
Experimental Protocols
Laboratory-Scale Protocol (1 g Scale)
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
RuPhos (0.04 eq)
-
K₂CO₃ (3.0 eq)
-
Toluene (10 mL/g of aryl halide)
-
Deionized water (1 mL/g of aryl halide)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pilot-Scale Protocol (1 kg Scale)
Materials:
-
Aryl halide (1.0 eq, 1.0 kg)
-
This compound (1.2 eq)
-
Pd(OAc)₂ (0.01 eq)
-
RuPhos (0.02 eq)
-
K₂CO₃ (2.5 eq)
-
Toluene (8 L)
-
Deionized water (1 L)
-
Activated carbon (50 g)
-
SiliaMetS® Thiol (100 g)
Procedure:
-
Charge the aryl halide, this compound, and K₂CO₃ to a clean and dry glass-lined reactor.
-
Inert the reactor by purging with nitrogen.
-
In a separate vessel, dissolve Pd(OAc)₂ and RuPhos in degassed toluene under a nitrogen atmosphere.
-
Transfer the catalyst solution to the reactor.
-
Add the remaining degassed toluene and deionized water to the reactor.
-
Start agitation and heat the reactor contents to 85-90 °C.
-
Maintain the reaction at this temperature and monitor for completion by in-process control (IPC) using HPLC.
-
Once the reaction is complete, cool the reactor to 50-60 °C.
-
Add a slurry of activated carbon in toluene and stir for 1-2 hours.
-
Filter the mixture through a filter press to remove the carbon and catalyst residues.
-
Transfer the filtrate back to the reactor and add SiliaMetS® Thiol. Stir for 4-6 hours at 50-60 °C.
-
Filter the mixture to remove the scavenger.
-
Cool the filtrate to 0-5 °C to induce crystallization.
-
Isolate the product by centrifugation and wash with cold toluene.
-
Dry the product in a vacuum oven at a temperature below its melting point.
Mandatory Visualizations
Caption: Suzuki-Miyaura catalytic cycle with this compound.
Caption: Workflow for scaling up Suzuki-Miyaura reactions.
References
- 1. silicycle.com [silicycle.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Potassium Ethyltrifluoroborate Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when using potassium ethyltrifluoroborate as a coupling partner.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound (EtBF₃K) is giving a very low yield. What are the most common causes?
Low yields in C(sp³)-C(sp²) Suzuki couplings can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions (base, solvent, temperature), the stability and reactivity of the coupling partners, and the presence of deleterious side reactions. A systematic approach to troubleshooting is often the most effective strategy.
Below is a workflow to help diagnose the issue.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Q2: How do I choose the right catalyst and ligand? My current system isn't working.
The choice of catalyst and ligand is critical, as the combination must facilitate both oxidative addition to the aryl halide and reductive elimination to form the product, while minimizing side reactions like β-hydride elimination. For C(sp³)-C(sp²) couplings involving alkyltrifluoroborates, palladium catalysts paired with bulky, electron-rich phosphine ligands are often required.
-
Standard Catalysts: PdCl₂(dppf)·CH₂Cl₂ and Pd(OAc)₂ are common starting points.[1]
-
Advanced Ligands: If standard ligands like PPh₃ fail, consider more robust, sterically hindered ligands. These ligands promote the reductive elimination step and can stabilize the catalytic species. For challenging couplings, ligands such as RuPhos, SPhos, and XPhos are often effective.[2][3]
Table 1: Comparison of Catalyst Systems for Alkyltrifluoroborate Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Substrates | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | Alkyl-BF₃K + Aryl-Br | 66-95 | [1] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | Alkyl-BF₃K + Aryl-Cl | 70-90 | [2] |
| Pd(OAc)₂ (2.5) | SPhos (5) | K₂CO₃ (3) | Toluene/H₂O | 85 | β-amido-BF₃K + Heteroaryl-Cl | ~75 | [3] |
| PdCl₂(AᵗaPhos)₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O | 100 | Alkoxyethyl-BF₃K + Aryl-Br | 82-93 |[4] |
Q3: Which base should I use, and how critical is it?
The base plays a crucial role in the catalytic cycle. It is required for the hydrolysis of the this compound to the corresponding ethylboronic acid and to facilitate the transmetalation step.[5][6]
-
Cesium Carbonate (Cs₂CO₃): Often the most effective base for coupling alkyltrifluoroborates, providing consistently good yields.[1]
-
Potassium Carbonate (K₂CO₃) & Potassium Phosphate (K₃PO₄): These are also widely used and can be effective, particularly with advanced ligands like RuPhos.[2][7] They are less expensive alternatives to Cs₂CO₃.
-
Milder Bases: In cases where the substrate is sensitive to strong bases, milder options like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can sometimes reduce side reactions like protodeboronation.[8]
The choice of base can be highly dependent on the specific substrates and solvent system. Screening different bases is a standard optimization step.
Q4: I am observing significant amounts of protodeboronation of my EtBF₃K. How can I prevent this?
Protodeboronation, where the ethyl group is replaced by a hydrogen atom, is a common side reaction that consumes the boron reagent and lowers the yield.[7] Potassium trifluoroborates are generally more stable than their boronic acid counterparts, but the ethylboronic acid formed in situ can still be susceptible.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions (where appropriate): While water is needed to hydrolyze the trifluoroborate, excess water can promote protodeboronation. Use the minimum amount of water necessary for the reaction.
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from Cs₂CO₃ to K₃PO₄.[8]
-
Ensure Efficient Coupling: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.
Caption: Relationship between the main catalytic cycle and boron activation/side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%) and any additional ligand.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., THF and water, typically in a 4:1 to 10:1 ratio) via syringe. The total concentration is typically 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of this compound (EtBF₃K)
The purity of the trifluoroborate salt is crucial for reproducible results.
-
Dissolution: In a plastic beaker, dissolve ethylboronic acid (1.0 equiv) in methanol (approx. 2 M).
-
Precipitation: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv). A white precipitate of this compound should form immediately.[9]
-
Stirring: Continue stirring the mixture at room temperature for 30-60 minutes.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid sequentially with cold methanol and then diethyl ether.
-
Drying: Dry the crystalline solid under high vacuum to remove residual solvents. The resulting this compound is typically a stable, free-flowing solid that can be stored for extended periods.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Potassium Ethyltrifluoroborate in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium ethyltrifluoroborate in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during cross-coupling experiments with this compound.
Problem 1: Low Yield of the Desired Cross-Coupled Product
Low product yield is a common issue that can stem from various factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inefficient Hydrolysis of the Trifluoroborate Salt | The slow, controlled release of the active boronic acid from the trifluoroborate salt is crucial for the reaction. Ensure the presence of a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) and a protic solvent (e.g., water, t-BuOH) in the reaction mixture to facilitate hydrolysis.[1][2][3] The rate of hydrolysis can be influenced by the reaction medium's pH and the surface of the reaction vessel.[2][4] |
| Suboptimal Palladium Catalyst and/or Ligand | The choice of palladium source and ligand is critical. For alkyltrifluoroborates, ligands such as RuPhos, SPhos, and XPhos have shown to be effective in minimizing side reactions like β-hydride elimination.[5][6] Consider screening different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) and ligands to find the optimal combination for your specific substrates.[1][5] |
| Incorrect Reaction Temperature | The reaction temperature can significantly impact the reaction rate and the prevalence of side reactions. While higher temperatures can increase the reaction rate, they may also promote decomposition or side reactions. It may be beneficial to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance. In some cases, lowering the temperature has been shown to improve yields.[7] |
| Poor Substrate Reactivity | Electron-rich aryl halides may exhibit lower reactivity. For such substrates, using a more active catalyst system or higher temperatures might be necessary. Conversely, highly reactive substrates may lead to the formation of numerous byproducts.[7] |
Problem 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product. The following sections detail common side reactions and strategies for their mitigation.
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. While potassium organotrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, it can still occur, especially with alkylboronic acids.[5]
Troubleshooting Protodeboronation:
-
Minimize Water Content (if possible): While water is often required for the hydrolysis of the trifluoroborate, an excessive amount can promote protodeboronation. Optimizing the solvent ratio (e.g., toluene/water) is crucial.
-
Use of a "Slow Release" Strategy: The inherent property of potassium trifluoroborates to slowly release the boronic acid helps to keep its concentration low, thus minimizing this side reaction.[2][3]
-
Choice of Base: The nature and strength of the base can influence the rate of protodeboronation. Screening different bases may be necessary.
Homocoupling results in the dimerization of the organoboron reagent or the aryl halide.
Troubleshooting Homocoupling:
-
Maintain Low Boronic Acid Concentration: The slow hydrolysis of the trifluoroborate salt is advantageous in preventing the homocoupling of the organoboron species.[2][3]
-
Optimize Catalyst System: The choice of palladium catalyst and ligand can influence the rate of homocoupling.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
For this compound, β-hydride elimination is a potential side reaction that leads to the formation of ethylene and other byproducts.
Troubleshooting β-Hydride Elimination:
-
Ligand Selection: The use of sterically bulky and electron-rich phosphine ligands, such as RuPhos, can help to suppress β-hydride elimination.[6]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of β-hydride elimination.[7]
The following diagram illustrates the general Suzuki-Miyaura catalytic cycle and highlights where the key side reactions of protodeboronation, homocoupling, and β-hydride elimination can occur.
Caption: Suzuki-Miyaura cycle and common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of ethylboronic acid?
A: this compound offers significantly enhanced stability compared to ethylboronic acid.[8] It is a crystalline, free-flowing solid that is stable to air and moisture, allowing for extended storage without degradation.[8] In contrast, ethylboronic acid is more susceptible to decomposition pathways such as oxidation and the formation of boroxines. The tetracoordinate nature of the boron atom in the trifluoroborate salt protects it from these degradation routes.[8]
Q2: How does the "slow release" of boronic acid from this compound benefit my reaction?
A: The slow, in-situ generation of the reactive boronic acid from the more stable trifluoroborate salt is a key advantage.[2][7] This process maintains a low concentration of the boronic acid throughout the reaction, which helps to minimize common side reactions such as protodeboronation and oxidative homocoupling.[2][3]
Q3: What is the role of the base in the cross-coupling reaction with this compound?
A: The base plays a crucial role in promoting the hydrolysis of the this compound to the corresponding boronic acid, which is the active species in the catalytic cycle.[9] Cesium carbonate (Cs₂CO₃) is a commonly used and effective base for these reactions.[1][5] The choice and amount of base can significantly influence the reaction rate and yield.
Q4: Can sensitive functional groups on my substrates be an issue?
A: Yes, the reaction conditions, particularly the base and temperature, can affect sensitive functional groups. For instance, ester groups may be hydrolyzed under strongly basic conditions at elevated temperatures.[6] It is important to consider the compatibility of all functional groups present in your starting materials with the chosen reaction conditions. In some cases, protecting groups may be necessary.[6] The fluoride ions released during the hydrolysis of the trifluoroborate can also cleave silyl protecting groups.[7]
Q5: What is a typical experimental protocol for a Suzuki-Miyaura cross-coupling using this compound?
A: The following is a general procedure and should be optimized for specific substrates.
General Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %), ligand (if required, e.g., RuPhos, 4-10 mol %), and base (e.g., Cs₂CO₃, 3.0 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O, THF/H₂O).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitored by TLC or GC/LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The following flowchart provides a visual guide to the general experimental workflow.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with Potassium Ethyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium ethyltrifluoroborate and related organotrifluoroborates. The focus is on optimizing the selection of bases and solvents to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common causes related to the base and solvent?
Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to suboptimal base and solvent selection, which directly impacts the hydrolysis of the trifluoroborate to the active boronic acid.[1][2] Key factors include:
-
Inefficient Hydrolysis: The reaction requires a base to facilitate the slow release of the boronic acid from the more stable trifluoroborate salt.[1][2] If the base is too weak or poorly soluble in the reaction medium, the concentration of the active boronic acid will be too low for efficient transmetalation to the palladium catalyst.
-
Side Reactions: If the boronic acid is released too quickly, it can lead to side reactions such as protodeboronation (cleavage of the carbon-boron bond) and oxidative homocoupling, both of which consume the active reagent and reduce the yield of the desired product.[1][2]
-
Poor Solubility: The potassium salt may not be sufficiently soluble in the chosen solvent, limiting its availability for hydrolysis and subsequent reaction.
-
Solvent Effects on Reaction Rate: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. For some reactions, a specific solvent system is crucial for obtaining good results.[3]
Q2: How do I choose the right base for my reaction? Are there general guidelines?
The primary role of the base is to promote the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[4] The choice of base is critical and often depends on the specific substrates and catalyst system.
-
Commonly Used Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently reported as effective bases for Suzuki-Miyaura reactions with potassium alkyltrifluoroborates.[3][5][6] Tripotassium phosphate (K₃PO₄) is another option, particularly for boronic acids that are sensitive to hydrolytic deboronation.[4]
-
Base Strength: The reactivity of the boronic acid towards the palladium-halide complex can be increased by converting it to the corresponding organoborate, which is influenced by the strength of the base.[4]
-
Screening is Key: As there is no universally optimal base, screening a few options is often necessary. The choice may also be influenced by the electrophile; for instance, some reactions with aryl iodides may require Cs₂CO₃ for the reaction to go to completion.[5]
Q3: What is the importance of the solvent system, and what are some common choices?
The solvent system is crucial for dissolving the reagents and influencing the rate and selectivity of the reaction.
-
Mixed Aqueous Systems: Many successful protocols for Suzuki-Miyaura reactions with potassium alkyltrifluoroborates employ a mixture of an organic solvent and water.[5] Common examples include toluene/H₂O, THF/H₂O, and isopropanol/H₂O.[3][5][7] The water is necessary for the hydrolysis of the trifluoroborate.
-
Solvent Polarity: The polarity of the solvent can affect the rate of reaction. Polar solvents can stabilize charged intermediates, which may either accelerate or decelerate the reaction depending on the specific mechanism and rate-determining step.
-
Aprotic vs. Protic Solvents: The choice between aprotic (e.g., THF, toluene) and protic (e.g., isopropanol) solvents can be significant. Protic solvents can participate in hydrogen bonding, which may hinder certain reaction pathways.[8]
-
Phase Splitting: In some cases, the base can induce partial phase-splitting of the solvent mixture (e.g., THF/H₂O with Cs₂CO₃), which can affect the local pH and have a profound impact on the hydrolysis profile.[1][2]
Q4: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[9] This is a common side reaction with boronic acids, especially in protic media.[9] Potassium trifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts.[9][10] However, if you are still observing this issue, consider the following:
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Controlled Hydrolysis: The "slow release" of the boronic acid from the trifluoroborate is key to minimizing protodeboronation.[1][2] Ensure your base and solvent system are optimized for a steady, but not excessive, rate of hydrolysis.
-
Choice of Base: A weaker base or a base with lower solubility might slow down the hydrolysis and reduce the steady-state concentration of the susceptible boronic acid.
-
Anhydrous Conditions (where applicable): While water is generally required for the hydrolysis, using an excessive amount or prolonged reaction times in highly protic media can exacerbate protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Ineffective base for hydrolysis. | Screen different bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄. |
| Poor solubility of this compound. | Try a different solvent system, for example, switching from toluene/H₂O to THF/H₂O. Adding a co-solvent like DMF might also improve solubility.[11] | |
| Inactive catalyst. | Ensure the palladium catalyst is active and the correct ligand is being used. | |
| Low Yield | Suboptimal base/solvent combination leading to slow reaction or side reactions. | Systematically vary the base and solvent. See the experimental protocol below for a suggested optimization workflow. |
| Competing protodeboronation or homocoupling. | Adjust the base to control the rate of boronic acid release. A slower release can minimize side reactions.[1][2] | |
| Inconsistent Results | Variability in hydrolysis rate due to reaction setup. | Be aware that factors like the shape of the reaction vessel and stirring rate can influence the hydrolysis profile, especially in biphasic systems.[1][2][12] |
| Degradation of the organotrifluoroborate. | While generally stable, ensure the reagent has been stored properly and is not contaminated.[9] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields from various studies, illustrating the impact of base and solvent choice.
Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides
| Alkyltrifluoroborate | Aryl Chloride | Base | Solvent | Yield (%) | Reference |
| Potassium phenethyltrifluoroborate | 2-Chloroanisole | K₂CO₃ | Toluene/H₂O | Optimized with ligand screening | [5] |
| Potassium 4-oxoalkyltrifluoroborate | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | Good | [6] |
| Potassium trifluoroboratohomoenolate | Various aryl chlorides | K₂CO₃ | Toluene/H₂O | Good to excellent | [13] |
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with p-Bromoanisole
| Catalyst System | Base | Solvent | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 63 | [3] |
| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | [3] |
| PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | [3] |
| PdCl₂ / PPh₃ | K₂CO₃ | THF/H₂O | Satisfactory | [3] |
| PdCl₂ / PPh₃ | KHCO₃ | THF/H₂O | Lower | [3] |
| PdCl₂ / PPh₃ | K₃PO₄ | THF/H₂O | Lower | [3] |
| PdCl₂ / PPh₃ | NEt₃ | THF/H₂O | Lower | [3] |
| PdCl₂ / PPh₃ | Pyridine | THF/H₂O | Lower | [3] |
| PdCl₂ / PPh₃ | Cs₂CO₃ | i-PrOH/H₂O | Unsatisfactory | [3] |
| PdCl₂ / PPh₃ | Cs₂CO₃ | Toluene/H₂O | Unsatisfactory | [3] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Base and Solvent in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a systematic approach to screen for the optimal base and solvent for a given reaction between this compound and an aryl halide.
-
Setup: In an array of reaction vials, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., RuPhos, SPhos, 4-10 mol%).
-
Reagent Addition: To each vial, add this compound (1.1-1.5 equiv.).
-
Variable Addition:
-
Base Screening: To separate sets of vials, add different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, each at 2.0-3.0 equiv.).
-
Solvent Screening: For each base, use a different solvent system (e.g., Toluene/H₂O (4:1), THF/H₂O (9:1), Dioxane/H₂O (4:1)).
-
-
Reaction: Seal the vials, degas the mixture (e.g., by sparging with argon for 10-15 minutes), and heat to the desired temperature (typically 80-110 °C).
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, quench the reactions, extract the product, and analyze the yield by GC or NMR with an internal standard.
Visualizations
Caption: Relationship between inputs, conditions, and outputs in a this compound reaction.
Caption: Troubleshooting workflow for low-yield this compound reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Decomposition pathways of potassium ethyltrifluoroborate under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the decomposition pathways of potassium ethyltrifluoroborate under common reaction conditions. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound compared to ethylboronic acid?
A1: this compound exhibits significantly enhanced stability compared to ethylboronic acid.[1] It is a crystalline, free-flowing solid that is stable to air and moisture, allowing for extended storage at room temperature without special precautions.[1][2] In contrast, ethylboronic acid is susceptible to decomposition pathways such as dehydration to form boroxines, oxidation, and protodeboronation, which can compromise its purity and reactivity.[1] The enhanced stability of the trifluoroborate salt is due to the tetracoordinate nature of the boron atom, which protects it from common degradation routes.[1]
Q2: What is the primary decomposition pathway for this compound in a typical cross-coupling reaction?
A2: The primary pathway for the degradation of this compound under reaction conditions, such as those for Suzuki-Miyaura coupling, is hydrolysis to the corresponding ethylboronic acid.[2] This step is often a prerequisite for the cross-coupling reaction to proceed, as the boronic acid is the active species in the catalytic cycle.[2]
Q3: What factors influence the rate of hydrolysis of this compound?
A3: The rate of hydrolysis is highly dependent on the reaction conditions. Key factors include:
-
pH: Hydrolysis is promoted under the basic conditions typically used in Suzuki-Miyaura reactions.[2] Under neutral or acidic conditions, many organotrifluoroborates show considerable stability.[2]
-
Solvent System: The composition of the solvent, for instance, the ratio of an organic solvent like THF to water, can impact the hydrolysis rate.
-
Stirring Rate: In biphasic systems, the stirring rate can affect the rate of transfer of base from the aqueous to the organic phase, thereby influencing the hydrolysis rate.[3]
-
Reaction Vessel: The material and shape of the reaction vessel can have a profound impact on the hydrolysis profile, particularly in reactions where fluoride sequestration by glass can occur.
Q4: What is protodeboronation and how can it be minimized when using this compound?
A4: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][4] This is a common issue with boronic acids, especially under prolonged reaction times or harsh conditions.[4] Using this compound can help minimize protodeboronation. The trifluoroborate acts as a "protected" form of the boronic acid, which is slowly released into the reaction mixture. This "slow release" strategy ensures that the concentration of the reactive boronic acid remains low, thus minimizing the opportunity for side reactions like protodeboronation.
Q5: How thermally stable is this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in Suzuki-Miyaura coupling | 1. Incomplete hydrolysis of the trifluoroborate to the active boronic acid. 2. Decomposition of the resulting boronic acid via protodeboronation. | 1. Ensure sufficient base (e.g., Cs₂CO₃) is present to promote hydrolysis. 2. Optimize the solvent system; an increased amount of water can sometimes increase the rate of cross-coupling relative to protodeboronation. 3. Use a slight excess (1.2-2.0 equivalents) of the this compound.[2] |
| Inconsistent reaction rates or yields | 1. Variations in the rate of hydrolysis due to inconsistent reaction setup. 2. Degradation of the reagent due to improper storage. | 1. Standardize the reaction vessel type, size, and stirring rate for all experiments. 2. Store this compound in a tightly sealed container in a cool, dry place to prevent slow hydrolysis from atmospheric moisture.[2] |
| Formation of protodeboronation byproduct (ethane) | 1. The boronic acid intermediate is degrading faster than it is consumed in the catalytic cycle. | 1. Consider a palladium catalyst and ligand system with faster kinetics for the desired cross-coupling. 2. Optimize the reaction temperature; lower temperatures may favor the desired reaction over decomposition. |
| Reagent appears clumped or discolored | 1. Prolonged exposure to air and moisture. | 1. While generally stable, it is best practice to minimize exposure to the atmosphere. 2. If degradation is suspected, the purity can be checked by ¹⁹F or ¹¹B NMR. |
Data Presentation
Table 1: Comparative Stability of Ethylboronic Acid vs. This compound
| Parameter | Ethylboronic Acid | This compound | Reason for Difference |
| Air & Moisture Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation.[1] | Exceptionally stable; can be stored indefinitely at room temperature.[4] | The boron atom in the trifluoroborate is tetracoordinate and less electrophilic, making it resistant to attack by water and oxygen.[1] |
| Oxidative Stability | Susceptible to oxidation.[1] | Remarkably stable under strong oxidative conditions.[1] | The filled orbitals of the fluoride ions shield the boron center from oxidative attack.[1] |
| Thermal Stability | Can decompose upon heating.[1] | Highly thermally stable; similar salts are stable above 300°C.[1] | Strong boron-fluorine bonds and a stable ionic structure contribute to high thermal resistance.[1] |
| Benchtop Stability (Representative) | Unstable boronic acids can show >95% decomposition after 15 days.[1] | No detectable decomposition is expected over extended periods.[1] | The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.[1] |
Experimental Protocols
Protocol for Monitoring Hydrolytic Stability by NMR Spectroscopy
This protocol provides a general method for quantifying the rate of hydrolysis of this compound under specific conditions.[1]
1. Materials:
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This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
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Base (e.g., Cs₂CO₃), if studying basic hydrolysis
2. Sample Preparation:
-
Prepare a stock solution of this compound in a non-aqueous, inert solvent (e.g., acetonitrile or THF).[1]
-
In a standard NMR tube, dissolve a precise amount of the internal standard in a deuterated solvent mixture (e.g., 0.54 mL of DMSO-d₆).[1]
-
Add the desired amount of D₂O (e.g., 0.06 mL for a 9:1 v/v mixture).[1]
-
If applicable, add the base to the NMR tube.
3. Data Acquisition:
-
Acquire an initial ¹H and ¹⁹F NMR spectrum of the solution before adding the trifluoroborate.
-
Initiate the experiment by adding a known volume of the this compound stock solution to the NMR tube.
-
Immediately begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of the signal corresponding to this compound and the appearance of signals for ethylboronic acid.
4. Data Analysis:
-
Integrate the relevant peaks in the spectra at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Protocol for Assessing Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the decomposition temperature of this compound.
1. Materials:
-
This compound
-
TGA instrument
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TGA sample pans (e.g., alumina)
2. Instrument Setup:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Set the desired temperature program. A typical program would be a ramp from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Set the desired atmosphere (e.g., nitrogen or air).
3. Sample Preparation and Analysis:
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Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Start the temperature program.
4. Data Analysis:
-
The TGA thermogram will show the percentage of weight loss as a function of temperature.[1]
-
The onset temperature of significant weight loss is considered the decomposition temperature.[1]
Visualizations
Caption: Primary decomposition and reaction pathways for this compound.
Caption: Workflow for monitoring hydrolytic stability of K[EtBF₃] by NMR.
References
Technical Support Center: Overcoming Steric Hindrance in Potassium Ethyltrifluoroborate Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Suzuki-Miyaura cross-coupling reactions involving potassium ethyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with a sterically hindered substrate and this compound resulting in a low yield?
Low yields in these reactions are common and can stem from several factors. The primary reasons include:
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Steric Hindrance: The bulky nature of one or both coupling partners can impede the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination. Ortho-substituted aryl halides are particularly challenging substrates.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent. A system that works well for unhindered substrates may fail for more sterically demanding ones.[1]
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Catalyst Deactivation: The palladium catalyst can be deactivated by various factors, including the presence of oxygen or coordination to certain functional groups on the substrates.[2]
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Protodeboronation: This is a common side reaction where the boronic acid derivative is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired coupled product.[3] Potassium organotrifluoroborates are generally more stable and less prone to protodeboronation compared to their boronic acid counterparts.[4]
Q2: How do I choose the right catalyst and ligand for a sterically hindered coupling?
For sterically hindered substrates, the selection of a suitable catalyst and ligand system is paramount.
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Bulky, Electron-Rich Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often effective for sterically hindered couplings.[5][6] These ligands promote the formation of a coordinatively unsaturated palladium center, which facilitates the oxidative addition of the hindered aryl halide.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, like IPr, can also be highly effective in promoting the coupling of sterically demanding substrates.[2]
-
Palladium Precatalysts: Using a well-defined palladium precatalyst can lead to more reproducible results compared to generating the active Pd(0) species in situ.
Q3: What is the role of the base in a sterically hindered Suzuki-Miyaura coupling, and which one should I use?
The base plays a crucial role in activating the this compound for transmetalation.[2] For sterically hindered couplings, the choice of base can significantly impact the reaction outcome.
-
Commonly Used Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[2][5]
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Screening Bases: If you are experiencing low yields, screening a panel of bases is a recommended optimization step.[2] The optimal base is highly dependent on the specific substrates and catalyst system.
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[3] Employing anhydrous conditions with a suitable base can sometimes mitigate this side reaction.
Q4: Can I use this compound under aerobic conditions?
No, it is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of palladium oxides, which can deactivate the catalyst.[3] It can also promote the homocoupling of the boronic acid derivative, further reducing the yield of the desired product.[2]
Troubleshooting Guide
Problem: Low or no conversion of starting materials.
| Potential Cause | Suggested Solution |
| Inactive Catalyst System | - Use a fresh, high-purity palladium source and ligand.[3] - Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, RuPhos).[5][6] - Ensure thorough degassing of the reaction mixture to remove oxygen.[2] |
| Incorrect Base | - Screen a variety of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][5] |
| Insufficient Temperature | - Gradually increase the reaction temperature. Microwave irradiation can also be effective for driving sterically hindered couplings to completion.[7][8] |
| Solvent Effects | - The choice of solvent can be critical. A mixture of an organic solvent (e.g., THF, toluene) and water is often used.[5] The ratio of organic solvent to water may need to be optimized. |
Problem: Formation of significant byproducts.
| Potential Cause | Suggested Solution |
| Homocoupling | - Ensure the reaction is performed under strictly anaerobic conditions.[2] - Use a Pd(0) source or an efficient precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.[2] |
| Protodeboronation | - While potassium trifluoroborates are more stable, this can still occur.[4] Consider using milder bases like KF or CsF.[3] - Minimize reaction time and temperature where possible.[3] |
| Heck-type Byproducts | - The formation of Heck-type byproducts can sometimes be observed, especially with vinyltrifluoroborates.[5] Optimization of the ligand and reaction conditions may be necessary to suppress this side reaction. |
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling with this compound
This is a generalized procedure and should be optimized for specific substrates.
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Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 9:1 mixture of THF/H₂O).[5] Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %) and the ligand (e.g., RuPhos, 4-10 mol %).[5][6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2] The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified by an appropriate method, such as column chromatography.
Quantitative Data Summary
Table 1: Effect of Ligand on the Coupling of Mesityl Bromide with Potassium Vinyltrifluoroborate [5]
| Entry | Ligand | Yield of Desired Product (%) | Yield of Heck Product (%) |
| 1 | SPhos | 45 | 38 |
| 2 | XPhos | 42 | 40 |
| 3 | RuPhos | 81 | 0 |
Reaction conditions: Mesityl bromide (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), Pd(OAc)₂ (2 mol %), ligand (4 mol %), K₃PO₄ (3.0 equiv.), THF/H₂O, 80 °C, 12 h.
Table 2: Coupling of Various Sterically Hindered Aryl Chlorides with a Primary Alkyltrifluoroborate [9]
| Entry | Aryl Chloride | Yield (%) |
| 1 | 1-chloro-2,6-dimethylbenzene | 95 |
| 2 | 2-chloro-5-methoxy-1,3-dimethylbenzene | 92 |
Reaction conditions: Aryl chloride (1.0 equiv.), potassium 4-(benzoyloxy)butyltrifluoroborate (1.1 equiv.), Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv.), toluene/H₂O, 100 °C, 12-24 h.
Visualizations
Caption: Troubleshooting workflow for low-yield sterically hindered couplings.
Caption: Key steps in the Suzuki-Miyaura cycle highlighting sterically hindered stages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Catalyst Lifetime in Potassium Ethyltrifluoroborate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve catalyst lifetime in Suzuki-Miyaura cross-coupling reactions involving potassium ethyltrifluoroborate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound cross-coupling reactions that may be related to catalyst deactivation.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting materials. | Catalyst Inactivity or Poisoning: The palladium catalyst may be inactive from the start or poisoned by impurities. | 1. Use High-Purity Reagents: Ensure all reagents, including the solvent, base, and starting materials, are free from impurities like sulfur or other coordinating species. 2. Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst that activates readily. 3. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands, which can protect the palladium center and promote the catalytic cycle.[1] |
| Reaction starts but stalls before completion. | Progressive Catalyst Deactivation: The catalyst is losing its activity over the course of the reaction. | 1. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of thermal decomposition of the catalyst. 2. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2] 3. Slow Addition: In some cases, slow addition of a reactive component can help maintain a low concentration of species that may contribute to catalyst deactivation. |
| Formation of a black precipitate (Palladium Black). | Catalyst Agglomeration: The active palladium nanoparticles have aggregated into an inactive bulk form. | 1. Thoroughly Degas Solvents: Oxygen is a common culprit for the formation of palladium black.[2] Degas all solvents and the reaction mixture thoroughly. 2. Stabilizing Ligands: Use ligands that effectively stabilize the palladium nanoparticles and prevent their agglomeration. Bidentate ligands can sometimes offer more stability than monodentate ones.[2] 3. Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the propensity for aggregation. |
| Inconsistent yields between batches. | Variability in Reagent Quality or Reaction Setup: Inconsistent levels of impurities or oxygen can lead to variable catalyst performance. | 1. Standardize Procedures: Ensure consistent reagent sources, purification methods, and reaction setup for every experiment. 2. Quality Control: Perform quality checks on new batches of reagents, especially the solvent and base. |
| Significant formation of homocoupling byproducts. | Presence of Oxygen or Pd(II) Species: Oxygen can promote the homocoupling of the boronic acid derivative. Some Pd(II) precatalysts can also lead to homocoupling during their initial reduction. | 1. Rigorous Degassing: As with palladium black formation, meticulous exclusion of oxygen is critical. 2. Use a Pd(0) Source: Employing a Pd(0) precatalyst can sometimes minimize homocoupling that occurs during the in-situ reduction of Pd(II) species.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst deactivating when using this compound?
A1: Catalyst deactivation in Suzuki-Miyaura reactions with this compound can stem from several factors common to cross-coupling chemistry. These include:
-
Poisoning: Impurities in the reagents or starting materials can bind to the palladium center and inhibit its catalytic activity.
-
Oxidation: The active Pd(0) species is susceptible to oxidation by trace amounts of oxygen, leading to inactive Pd(II) species.[2]
-
Agglomeration: The catalytic palladium nanoparticles can aggregate to form inactive palladium black.[3]
-
Ligand Degradation: The phosphine ligands used to stabilize the catalyst can themselves degrade under the reaction conditions.
-
Interaction with Fluoride: Although organotrifluoroborates are generally stable, the fluoride ions present in the reaction mixture can potentially interact with the palladium center, in some cases forming less active palladium-fluoride complexes.[4]
Q2: How can I choose the right ligand to improve catalyst lifetime?
A2: The choice of ligand is critical for stabilizing the palladium catalyst. For reactions involving organotrifluoroborates, sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., SPhos, XPhos, RuPhos), are often effective.[1] These ligands promote the formation of highly active, monoligated Pd(0) species and can accelerate the catalytic cycle, potentially outcompeting deactivation pathways. N-heterocyclic carbene (NHC) ligands are also a robust alternative.
Q3: What is the impact of the base and solvent on catalyst stability?
A3: Both the base and solvent play a significant role.
-
Base: The choice of base can influence the rate of transmetalation and potentially the stability of the catalyst. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent and should be screened.[5]
-
Solvent: The solvent should be of high purity and rigorously degassed. Common solvents include toluene, dioxane, and THF, often with a small amount of water to aid in dissolving the base.[5] The choice of solvent can affect catalyst solubility and stability.
Q4: Can a deactivated palladium catalyst be regenerated?
A4: In some cases, it is possible to recover and regenerate a palladium catalyst. Palladium black, for instance, can be collected by filtration. However, redissolving and converting it back to a highly active catalytic form can be challenging and may require specific chemical treatments that are often not practical on a lab scale. For industrial applications, collected palladium is typically sent for refining.
Q5: Are there any visual indicators of catalyst deactivation?
A5: Yes, the most common visual cue is the formation of a black precipitate, known as palladium black, which indicates catalyst agglomeration.[2] A significant color change in the reaction mixture that deviates from a typical successful reaction can also be an indicator of a change in the catalyst's state.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices to enhance catalyst lifetime.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, this compound, base, palladium precatalyst, and ligand.
-
Seal the flask and perform three vacuum/argon backfill cycles to ensure a completely inert environment.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
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Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Catalyst Deactivation via Reaction Kinetics
This protocol allows for the identification of catalyst deactivation by observing the reaction rate over time.
Procedure:
-
Set up the reaction as described in Protocol 1, including a known amount of an internal standard in the reaction mixture.
-
At regular time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Quench the aliquot immediately (e.g., by diluting with a solvent and filtering through a small plug of silica).
-
Analyze the quenched aliquot by GC-MS or ¹H NMR to determine the concentration of the product relative to the internal standard.
-
Plot the product concentration versus time. A plateau in product formation before the starting material is fully consumed is a strong indication of catalyst deactivation.
Data Presentation
The following tables provide a qualitative comparison of factors influencing catalyst turnover number (TON), a measure of catalyst efficiency and lifetime. Specific TON values are highly dependent on the exact substrates and conditions.
Table 1: Qualitative Comparison of Ligand Types on Catalyst Performance
| Ligand Type | General Characteristics | Expected Impact on Catalyst Lifetime |
| Triphenylphosphine (PPh₃) | Less bulky, moderately electron-donating | Moderate; prone to dissociation and oxidation. |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | Sterically hindered, very electron-rich | High; promotes fast catalysis and stabilizes Pd(0).[1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High; forms very stable complexes with palladium. |
Table 2: Influence of Reaction Parameters on Catalyst Stability
| Parameter | Condition A | Condition B | Expected Outcome for Catalyst Lifetime |
| Atmosphere | Air | Inert (Argon) | B > A: Prevents oxidation of Pd(0).[2] |
| Solvent Quality | Undegassed | Rigorously Degassed | B > A: Reduces catalyst oxidation and agglomeration.[2] |
| Temperature | High (e.g., 120 °C) | Moderate (e.g., 80 °C) | B > A: Reduces thermal decomposition of the catalyst. |
Visualizations
Caption: Common deactivation pathways for a homogeneous palladium catalyst.
References
Technical Support Center: Purification of Products from Potassium Ethyltrifluoroborate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from potassium ethyltrifluoroborate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions?
A1: Common impurities can be categorized as follows:
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Starting Materials: Unreacted aryl halides and excess this compound or its hydrolysis product, ethylboronic acid.
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Homocoupling Products: Biaryl compounds formed from the coupling of two aryl halides or two organoboron reagents. The presence of oxygen can lead to the homocoupling of boronic acids.[1]
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Protodeboronation Byproducts: The replacement of the boronic acid group with a hydrogen atom on the starting material, which is a common side reaction for boronic acids.[2]
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Catalyst Residues: Residual palladium catalyst from the cross-coupling reaction. These residues can be problematic in downstream applications and for the purity of the final compound.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates) and fluoride salts.
Q2: My desired product is contaminated with unreacted starting materials. How can I remove them?
A2: The appropriate purification strategy depends on the properties of your product and the unreacted starting materials. Here are some common approaches:
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Column Chromatography: This is a widely used and effective method for separating compounds with different polarities. By carefully selecting the solvent system, you can achieve good separation of your product from both the aryl halide and the more polar boronic acid-related species.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.
-
Extraction: A liquid-liquid extraction can be used to remove certain impurities. For instance, an aqueous wash can help remove inorganic salts and water-soluble boron byproducts. Adjusting the pH of the aqueous layer can also facilitate the separation of acidic or basic impurities.
Q3: How can I remove residual palladium catalyst from my product?
A3: Palladium residues can be challenging to remove completely. Here are a few strategies:
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Filtration through Celite® or Silica Gel: Passing your crude product solution through a plug of Celite® or silica gel can help adsorb some of the palladium catalyst.[3]
-
Treatment with Activated Carbon: Stirring the solution of your crude product with activated charcoal can effectively adsorb palladium residues.[4]
-
Metal Scavengers: Commercially available metal scavengers (functionalized silica or polymers) can be very effective at selectively binding and removing palladium from the product solution.
-
Recrystallization: In some cases, careful recrystallization can leave palladium impurities behind in the mother liquor.
Troubleshooting Guides
Problem 1: Low Recovery of Product After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too polar and is sticking to the silica gel. | 1. Increase the polarity of the eluent gradually. A step-gradient elution can be effective. 2. Consider using a different stationary phase, such as alumina. 3. If your compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve elution.[5] |
| Product is co-eluting with an impurity. | 1. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a good separation between the product spot and impurity spots. 2. Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). 3. Use a longer column or a finer mesh silica gel for better resolution. |
| Product is unstable on silica gel. | 1. If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of triethylamine. 2. Minimize the time the product spends on the column by running the chromatography as quickly as possible (flash chromatography). |
Problem 2: Product Fails to Crystallize During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated. | 1. Concentrate the solution by boiling off some of the solvent. 2. Allow the solution to cool more slowly to promote crystal growth. |
| Presence of impurities inhibiting crystallization. | 1. Attempt to purify the crude product further by another method, such as a quick filtration through a silica plug, before attempting recrystallization. 2. Try adding a seed crystal of the pure product to induce crystallization. |
| Incorrect solvent choice. | 1. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. 2. If the product oils out, try using a more polar solvent or a solvent mixture. |
| Product is an oil at room temperature. | In this case, recrystallization is not a suitable purification method. Purification by column chromatography is the most appropriate alternative. |
Problem 3: Formation of an Emulsion During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Steps |
| Vigorous shaking of the separatory funnel. | 1. Gently invert the separatory funnel several times instead of shaking vigorously. |
| High concentration of starting materials or products. | 1. Dilute the reaction mixture with more organic solvent and water before extraction. |
| Presence of fine solid particles. | 1. Filter the reaction mixture through a pad of Celite® before performing the extraction.[3] |
| Formation of a stable emulsion. | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Allow the mixture to stand for an extended period to allow the layers to separate. 3. Centrifugation can also be effective in breaking stubborn emulsions. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and may need to be optimized for your specific product.
-
Prepare the Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, "dry loading" can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the solid to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
General Protocol for Recrystallization
-
Choose a Solvent: The ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point. Test small amounts of your product in different solvents to find a suitable one.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.
Data Presentation
The following tables summarize typical purification outcomes for Suzuki-Miyaura cross-coupling reactions involving organotrifluoroborates. While specific data for this compound is limited in the literature, these examples provide a general expectation of yields for similar reactions.
Table 1: Purification of Biaryl Products from Suzuki-Miyaura Reactions
| Aryl Halide | Organoboron Reagent | Purification Method | Isolated Yield (%) | Purity | Reference |
| 4-Bromotoluene | Phenylboronic acid | Recrystallization | 85-90% | >98% (by NMR) | [4] |
| 4-Bromoacetophenone | Potassium vinyltrifluoroborate | Column Chromatography | 79% | Not specified | [6] |
| 4-Chloroanisole | Potassium dioxolanylethyltrifluoroborate | Column Chromatography | 74% | Not specified | [7] |
| 2-Chloropyridine | Potassium pyridin-3-yltrifluoroborate | Column Chromatography | 45% | Not specified | [8] |
Table 2: Common Solvent Systems for Column Chromatography of Biaryl Compounds
| Polarity | Solvent System | Typical Ratio (v/v) | Notes |
| Low | Hexanes / Ethyl Acetate | 9:1 to 1:1 | A standard and versatile system for many biaryls.[3][9] |
| Medium | Dichloromethane / Methanol | 99:1 to 9:1 | Good for more polar biaryl compounds. |
| High | Chloroform / Acetone | Varies | Can be effective for separating closely related compounds. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mt.com [mt.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. www1.udel.edu [www1.udel.edu]
Technical Support Center: Managing Protodeboronation of Potassium Ethyltrifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the protodeboronation of potassium ethyltrifluoroborate. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (K[EtBF₃]) is a crystalline, free-flowing solid that serves as a stable and convenient precursor to ethylboronic acid.[1] It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its enhanced stability compared to the corresponding boronic acid.[1][2][3][4] The trifluoroborate salt protects the boron atom from common degradation pathways, making it stable to air and moisture for extended storage.[1]
Q2: What is protodeboronation and why is it a concern?
Protodeboronation is an undesired side reaction involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][5] This process leads to the formation of an unwanted alkane byproduct (ethane in this case) and reduces the yield of the desired cross-coupled product. For researchers in drug development, this can compromise the purity and efficacy of synthesized compounds.
Q3: What are the main factors that influence the rate of protodeboronation?
The propensity for protodeboronation is highly dependent on several factors:
-
Reaction pH: The pH of the reaction medium is a critical factor.[5]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Presence of Water: Protodeboronation is particularly relevant in aqueous or protic media.[1]
-
Catalyst System: The choice of catalyst and ligands can influence the competition between the desired cross-coupling and the undesired protodeboronation.[5]
-
Slow Release of Boronic Acid: The controlled, slow in-situ release of the boronic acid from the trifluoroborate salt is key to minimizing side reactions like protodeboronation.[6][7][8][9]
Q4: How does the stability of this compound compare to ethylboronic acid?
This compound exhibits significantly enhanced stability over ethylboronic acid.[1] This is attributed to the tetracoordinate nature of the boron atom in the trifluoroborate, which protects it from degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of cross-coupled product and significant formation of ethane. | Excessive Protodeboronation: The rate of protodeboronation is outpacing the rate of cross-coupling. | Optimize Reaction Conditions: - Control pH: Adjust the pH of the reaction mixture. For some systems, avoiding strongly basic or acidic conditions can mitigate protodeboronation.[5] - Lower Temperature: Perform the reaction at a lower temperature to disfavor the protodeboronation pathway. - Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents to minimize the presence of water. |
| Inconsistent reaction rates or yields between batches. | Variability in Hydrolysis Rate: The rate of conversion from this compound to the active boronic acid is inconsistent. | Standardize Reaction Setup: - Reaction Vessel: Use consistent reaction vessels (material, shape, and size) as the glass surface can affect hydrolysis rates.[6][7] - Stirring Rate: Maintain a consistent and efficient stirring rate to ensure homogeneous reaction conditions.[7][9] - Reagent Addition: Standardize the order and rate of reagent addition. |
| Reaction fails to initiate or proceeds very slowly. | Inefficient Hydrolysis to Boronic Acid: The active boronic acid species is not being generated at a sufficient rate. | Promote Hydrolysis: - Acid Catalysis: For certain organotrifluoroborates, the addition of a catalytic amount of acid may be necessary to facilitate hydrolysis.[7][8][9] - Aqueous Base: Ensure the appropriate base (e.g., Cs₂CO₃) and water content are present to facilitate the hydrolysis as per established protocols.[3][10] |
Data Presentation
Table 1: Comparative Stability of Ethylboronic Acid vs. This compound
| Parameter | Ethylboronic Acid | This compound | Reason for Difference |
| Physical State | Typically a solid, can be challenging to purify. | Crystalline, free-flowing solid.[1] | The ionic salt lattice contributes to a more defined and stable solid form.[1] |
| Air & Moisture Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation.[1] | Exceptionally stable to both air and moisture.[1][2][3] | The tetracoordinate boron atom is less electrophilic and resistant to attack by water and oxygen.[1] |
| Oxidative Stability | Susceptible to oxidation.[1] | Remarkably stable under strong oxidative conditions.[1] | The filled orbitals of the fluoride ions shield the boron center from oxidative attack.[1] |
| Thermal Stability | Can decompose upon heating. | Highly thermally stable.[1] | Strong boron-fluorine bonds and a stable ionic structure contribute to high thermal resistance.[1] |
Experimental Protocols
Protocol 1: Monitoring Protodeboronation via ¹H NMR Spectroscopy
This protocol allows for the quantification of the rate of protodeboronation by monitoring the disappearance of the starting material and the appearance of the protodeboronated product.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of organic solvent-d and D₂O).
-
Internal Standard: Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the experimental conditions.
-
Reaction Initiation: Initiate the reaction by adding the appropriate reagents (e.g., acid, base, or catalyst solution) to the NMR tube at a controlled temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of this compound, the protodeboronated product (ethane), and the internal standard. The relative integrals will allow for the determination of the concentration of each species over time, from which the reaction kinetics can be calculated.
Visualizations
Caption: Troubleshooting workflow for managing protodeboronation.
Caption: Equilibrium of K[EtBF₃] hydrolysis and subsequent reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Suzuki-Miyaura Reactions with Alkyltrifluoroborates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suzuki-Miyaura cross-coupling reactions with potassium alkyltrifluoroborates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with a potassium alkyltrifluoroborate is resulting in a low yield or no product at all. What are the primary factors to investigate?
Answer: A low or nonexistent yield in a Suzuki-Miyaura reaction with alkyltrifluoroborates can stem from several factors. A systematic approach to troubleshooting is crucial. Consider the following potential causes and solutions:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical for a successful reaction. For C(sp³)-C(sp²) couplings, especially with less reactive electrophiles like aryl chlorides, standard catalysts such as Pd(PPh₃)₄ may be inefficient.
-
Solution: Employ more robust and reactive catalyst systems. Sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., RuPhos, XPhos), are frequently effective in promoting the oxidative addition and reductive elimination steps.[1][2] N-heterocyclic carbene (NHC) ligands can also be a good alternative.
-
-
Base Selection: The base is crucial for the activation of the alkyltrifluoroborate, facilitating the transmetalation step. The choice and quality of the base can significantly impact the reaction outcome.
-
Solution: A screening of bases is recommended. While potassium carbonate (K₂CO₃) is commonly used for primary alkyltrifluoroborates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, particularly for more challenging substrates.[1][3] Ensure the base is finely powdered and anhydrous, as its physical state can affect reactivity.
-
-
Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species.
-
Solution: A mixture of a non-polar organic solvent and water is often optimal. A common system is a 10:1 mixture of toluene and water.[1] Other solvents like THF with water can also be effective.[3] The presence of water is often necessary for the hydrolysis of the trifluoroborate to the active boronic acid.
-
-
Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is a critical step to remove dissolved oxygen, which can otherwise lead to catalyst decomposition and formation of unwanted side products.
-
Issue 2: Incomplete Conversion of Starting Materials
Question: My reaction stalls, leaving a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue and can often be addressed by optimizing the reaction conditions.
-
Reaction Time: The reaction may simply require more time to go to completion.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is proceeding but is slow, extend the reaction time. Some couplings, especially with sterically hindered substrates, may require 24 hours or longer.[1]
-
-
Catalyst Loading: Insufficient catalyst can lead to incomplete conversion.
-
Solution: While a catalyst loading of 1-2 mol% is typical, increasing it to 3-5 mol% might be necessary for challenging substrates.
-
-
Reagent Stoichiometry: An inappropriate ratio of reactants can result in unreacted starting material.
-
Solution: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of the alkyltrifluoroborate (e.g., 1.1-1.5 equivalents) can sometimes help to ensure complete consumption of the electrophile.
-
Issue 3: Side Reactions and Byproduct Formation
Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur in Suzuki-Miyaura couplings with alkyltrifluoroborates. Identifying the side product can help in diagnosing the problem.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an alkane from the alkyltrifluoroborate.
-
Solution: Potassium alkyltrifluoroborates are generally more stable towards protodeboronation than their corresponding boronic acids.[3] Their slow hydrolysis in situ to the boronic acid under basic conditions helps to keep the concentration of the more sensitive boronic acid low.[5] Using a suitable base and ensuring the reaction is not overly acidic can minimize this side reaction.
-
-
Homocoupling of the Alkyltrifluoroborate: This results in the formation of an R-R dimer from the alkyltrifluoroborate.
-
Solution: This is often a result of catalyst decomposition or the presence of oxygen. Ensuring a strictly inert atmosphere and using a stable catalyst system can mitigate homocoupling.
-
-
β-Hydride Elimination (especially with secondary alkyltrifluoroborates): This is a major side reaction for secondary alkyl groups, leading to the formation of an alkene and isomerization of the alkyl group.
-
Solution: The choice of ligand is critical to suppress β-hydride elimination. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting β-hydride elimination.[6][7] Lowering the reaction temperature can also sometimes reduce the extent of this side reaction. For some secondary systems, specific catalyst systems have been developed to minimize isomerization.[4]
-
Data Presentation: Comparison of Reaction Parameters
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of a model primary alkyltrifluoroborate with an aryl chloride, illustrating the effect of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Effect of Palladium Precatalyst and Ligand
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 87 |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 85 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 18 | 75 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 18 | 45 |
Reaction: 4-Chloroanisole with potassium 4-(benzoyloxy)butyltrifluoroborate.
Table 2: Effect of Base
| Base (3 equiv) | Pd Precatalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Pd(OAc)₂ (2) | RuPhos (4) | Toluene/H₂O (10:1) | 80 | 24 | 87 |
| Cs₂CO₃ | Pd(OAc)₂ (2) | RuPhos (4) | Toluene/H₂O (10:1) | 80 | 24 | 90 |
| K₃PO₄ | Pd(OAc)₂ (2) | RuPhos (4) | Toluene/H₂O (10:1) | 80 | 24 | 82 |
Reaction: 4-Chloroanisole with potassium 4-(benzoyloxy)butyltrifluoroborate.
Table 3: Effect of Solvent
| Solvent (ratio) | Base (equiv) | Pd Precatalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Toluene/H₂O (10:1) | K₂CO₃ (3) | Pd(OAc)₂ (2) | RuPhos (4) | 80 | 24 | 87 |
| THF/H₂O (9:1) | K₂CO₃ (3) | Pd(OAc)₂ (2) | RuPhos (4) | 80 | 24 | 78 |
| Dioxane/H₂O (10:1) | K₂CO₃ (3) | Pd(OAc)₂ (2) | RuPhos (4) | 80 | 24 | 81 |
Reaction: 4-Chloroanisole with potassium 4-(benzoyloxy)butyltrifluoroborate.
Experimental Protocols
Protocol 1: Synthesis of Potassium Alkyltrifluoroborates from Alkenes
This protocol describes a general procedure for the synthesis of potassium alkyltrifluoroborates via hydroboration of an alkene followed by treatment with potassium hydrogen fluoride (KHF₂).[1][8]
Materials:
-
Alkene (1.0 equiv)
-
Borane reagent (e.g., 9-BBN dimer, catecholborane) (1.1 equiv)
-
Anhydrous THF
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alkene and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane reagent portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS until the alkene is consumed.
-
Once the hydroboration is complete, carefully add methanol to quench any excess borane reagent.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂.
-
Add the KHF₂ solution to the reaction mixture and stir vigorously for 1-4 hours. A white precipitate of the potassium alkyltrifluoroborate should form.
-
Remove the organic solvents under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
Dry the product under high vacuum to afford the potassium alkyltrifluoroborate salt.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Primary Alkyltrifluoroborate with an Aryl Chloride
This protocol provides a general method for the cross-coupling of a primary potassium alkyltrifluoroborate with an aryl chloride.[1][2]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium alkyltrifluoroborate (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl chloride, potassium alkyltrifluoroborate, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A troubleshooting workflow for Suzuki-Miyaura reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Potassium Ethyltrifluoroborate Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium ethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Suzuki-Miyaura coupling of this compound?
A1: The optimal temperature can vary depending on the specific substrates, catalyst system, and solvent used. While a general range of 80-110 °C is common for many Suzuki couplings, specific conditions for potassium organotrifluoroborates have been reported at both lower and higher temperatures.[1][2][3] For instance, in some cases, lowering the reaction temperature to 85 °C has been shown to improve yields.[1] Conversely, microwave-assisted couplings have been performed at temperatures as high as 150 °C. It is recommended to perform a temperature screen for your specific reaction to determine the optimal conditions.
Q2: My coupling reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?
A2: Low yields in Suzuki-Miyaura couplings can arise from several factors. Here are some common causes and troubleshooting steps:
-
Sub-optimal Temperature: Both excessively high and low temperatures can negatively impact the reaction. High temperatures can lead to catalyst decomposition, while low temperatures may result in a sluggish or incomplete reaction.[4] Consider screening a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimum for your system.
-
Catalyst Deactivation: The presence of oxygen can deactivate the palladium catalyst.[4] Ensure your reaction is thoroughly degassed using an inert gas like argon or nitrogen.
-
Base Selection: The choice and strength of the base are critical. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][5] The effectiveness of a particular base can be substrate-dependent, so screening different bases may be necessary.
-
Solvent System: The solvent plays a crucial role in catalyst activity and substrate solubility.[4] Common solvent systems include mixtures of toluene/water, dioxane/water, or THF/water.[4][6] Ensure your chosen solvent is appropriate for your substrates and reaction temperature.
-
Quality of Reagents: The purity of the this compound and the aryl halide is important. Impurities can interfere with the catalytic cycle. Also, boronic acids, the precursors to trifluoroborates, can be unstable.[4][7] Using the more stable potassium trifluoroborate salt can help mitigate issues related to reagent degradation.[4][5]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Common side products in Suzuki-Miyaura couplings include homocoupling of the boronic acid/trifluoroborate and dehalogenation of the aryl halide.[4][5]
-
Homocoupling: This can be promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[5] Thoroughly degassing the reaction mixture is crucial.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be an issue, especially with aqueous bases.[5] Using potassium trifluoroborate salts can reduce the likelihood of this side reaction compared to boronic acids.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inadequate temperature | Optimize the reaction temperature by screening a range (e.g., 80-120 °C).[3][4] |
| Ineffective catalyst system | Screen different palladium catalysts and ligands. Bulky, electron-rich ligands can be effective.[5] | |
| Incorrect base | Screen various bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5] | |
| Catalyst deactivation | Ensure thorough degassing of the reaction mixture with an inert gas.[4] | |
| Significant Byproduct Formation | Homocoupling | Improve degassing procedures.[5] |
| Protodeboronation | Use the more stable potassium trifluoroborate salt instead of the corresponding boronic acid.[5] | |
| Catalyst decomposition | If using high temperatures, consider lowering the temperature and increasing the reaction time.[4] | |
| Reaction Stalls | Catalyst deactivation over time | Consider a higher catalyst loading or the use of a more robust catalyst system. |
| Substrate insolubility | Screen different solvent systems to ensure all components are soluble at the reaction temperature.[6] |
Effect of Temperature on Coupling Efficiency: Data Summary
The following table summarizes reported reaction temperatures and their impact on the yield of Suzuki-Miyaura couplings involving potassium organotrifluoroborates. Note that these are examples from various systems and may not be directly transferable to all reactions with this compound.
| Organotrifluoroborate | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Potassium Alkoxyethyltrifluoroborates | Various Aryl Bromides | PdCl₂(AᵗᵃPhos)₂ | Cs₂CO₃ | Toluene/Water | 100 | Good to Excellent | [1] |
| Potassium Alkoxyethyltrifluoroborates | Various Aryl Bromides | PdCl₂(AᵗᵃPhos)₂ | Cs₂CO₃ | Toluene/Water | 85 | Improved for some substrates | [1] |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | Palladium Acetate | Na₂CO₃ | Water/Ethanol | 150 (Microwave) | 82 | [2] |
| Potassium Alkyltrifluoroborates | Various Alkenyl Bromides | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/Water | 80 | 49-95 | |
| Potassium Heteroaryltrifluoroborates | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | Effective | [7] |
| Potassium Trifluoroboratohomoenolates | Various Aryl Bromides | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/Water | 85 | Efficient | [8] |
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling of this compound is as follows. Note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Ligand (if required, e.g., RuPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Toluene/Water 10:1, Dioxane/Water 10:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To the reaction vessel, add this compound (1.1 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), the palladium catalyst (1-5 mol %), and the ligand (if applicable, at a suitable ratio to the catalyst).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling.
Caption: Key components and their relationship in the coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Validation & Comparative
The Ascendancy of Potassium Ethyltrifluoroborate in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of cross-coupling methodologies, the choice of boron reagent is a critical determinant of synthetic efficiency and success. While boronic acids have long been the workhorse of Suzuki-Miyaura coupling, potassium organotrifluoroborates, particularly potassium ethyltrifluoroborate, are emerging as a superior alternative, offering enhanced stability, operational simplicity, and robust performance across a wide range of substrates.
This guide provides an objective comparison of this compound and its corresponding boronic acid in the context of Suzuki-Miyaura coupling, supported by experimental data and detailed protocols to inform your synthetic strategy.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which are often prone to decomposition and can be challenging to purify.[1] This inherent stability is a key advantage, simplifying storage and handling and leading to more reproducible reaction outcomes.[1][2] The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to protodeboronation, a common degradation pathway for boronic acids.[1][3] This stability allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[1]
At a Glance: Performance Comparison
| Feature | This compound | Ethylboronic Acid |
| Stability | High; air and moisture stable, crystalline solid.[1][3][4] | Variable; prone to dehydration to form boroxines, susceptible to protodeboronation and oxidation.[1][3][5][6] |
| Handling | Easy to handle, free-flowing solid.[1][7] | Often requires careful handling and storage; can be difficult to purify.[1][4] |
| Stoichiometry | Well-defined crystalline solid, allowing for precise stoichiometry.[4] | Can exist as a mixture of the acid and its trimeric anhydride (boroxine), complicating stoichiometry.[1][6] |
| Reaction Yields | Generally high to excellent yields across a broad substrate scope.[8][9] | Yields can be inconsistent due to reagent instability.[2][6] |
| Substrate Scope | Broad; effective with electron-rich and electron-poor aryl/heteroaryl halides and triflates.[7][8] | Broad, but can be limited by the stability of the boronic acid itself, especially with complex or sensitive substrates.[10][11] |
| Functional Group Tolerance | High tolerance for a wide range of functional groups.[7][8] | Generally good, but can be compromised by the presence of water or protic groups due to instability.[12] |
The Suzuki-Miyaura Coupling Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.
The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation with the boron reagent (in the presence of a base), where the organic group (R) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond in the product (Ar-R) and regenerates the Pd(0) catalyst.[12][13]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using this compound and a generic boronic acid.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol is adapted from methodologies described for potassium organotrifluoroborates.[8][9]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and cesium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst under an argon atmosphere.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid
This is a general protocol for a typical Suzuki coupling with a boronic acid.[10][14]
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid (1.5 mmol)
-
Pd(PPh₃)₄ (3 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a reaction flask, dissolve the aryl bromide and boronic acid in 1,4-dioxane.
-
Add the aqueous solution of potassium carbonate.
-
Deoxygenate the solution by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and continue to bubble argon for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C under an argon atmosphere for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Substrate Scope and Functional Group Tolerance
Both this compound and boronic acids have demonstrated a broad substrate scope in Suzuki coupling. However, the superior stability of trifluoroborates often translates to better performance with challenging substrates, particularly those containing sensitive functional groups or heteroatoms.
Potassium organotrifluoroborates have been successfully coupled with a wide array of aryl and heteroaryl bromides and chlorides, including those bearing electron-donating and electron-withdrawing groups.[8][15] They are compatible with functional groups such as esters, ketones, nitriles, and amides.[7][8]
While boronic acids also exhibit a broad scope, their utility can be limited by their instability.[10][11][16] For instance, certain heteroarylboronic acids are notoriously unstable and prone to decomposition, leading to low yields in cross-coupling reactions.[2][6] In such cases, the corresponding trifluoroborate salts offer a more reliable and effective alternative.[2]
Conclusion
For researchers seeking a robust, reliable, and user-friendly reagent for Suzuki-Miyaura cross-coupling, this compound presents a compelling alternative to traditional boronic acids. Its exceptional stability, ease of handling, and consistent performance across a diverse range of substrates make it an invaluable tool for the synthesis of complex organic molecules in academic and industrial settings. The adoption of this superior class of reagents can lead to more efficient and reproducible synthetic routes, ultimately accelerating the pace of research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. scispace.com [scispace.com]
- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
Stability Showdown: Potassium Organotrifluoroborates vs. Boronic Esters in Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of potassium organotrifluoroborates and boronic esters, two pivotal classes of organoboron compounds. This guide delves into their performance under various conditions, supported by experimental data and detailed protocols, to aid in the rational selection of reagents for synthetic chemistry and drug discovery.
In the landscape of modern organic synthesis and medicinal chemistry, organoboron compounds have emerged as indispensable tools, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. Among the diverse array of organoboron reagents, potassium organotrifluoroborates and boronic esters are two of the most frequently utilized classes. The choice between these two hinges on a critical trade-off between stability and reactivity. This guide provides an in-depth comparison of their stability profiles, offering a clear perspective for researchers navigating the complexities of reaction optimization and compound library synthesis.
Executive Summary: A Tale of Two Stabilities
Potassium organotrifluoroborates are renowned for their exceptional bench-top stability.[1][2][3][4] As crystalline, free-flowing solids, they are remarkably resistant to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2][4] This inherent stability is a significant advantage in multi-step syntheses and for reagents that are used infrequently.
Boronic esters, while significantly more stable than their parent boronic acids, exhibit a greater susceptibility to hydrolysis.[5][6] Their stability is largely influenced by the steric bulk of the diol used for esterification, with more hindered diols affording greater stability.[6] Although often stable enough for purification by chromatography and for many synthetic applications, their handling and storage require more careful consideration to prevent degradation.
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[4] This coordination shields the boron center from common degradation pathways such as protodeboronation and oxidation. In contrast, the trigonal boron in boronic esters possesses a vacant p-orbital, rendering it more susceptible to nucleophilic attack by water, leading to hydrolysis.
Quantitative Stability Comparison
The following tables summarize the available quantitative and qualitative data on the stability of potassium organotrifluoroborates and boronic esters under various conditions. It is important to note that direct side-by-side comparisons under identical experimental conditions are scarce in the literature. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: General Stability Characteristics
| Feature | Potassium Organotrifluoroborates | Boronic Esters | Key Stability Factor |
| Form | Crystalline solids | Often oils or low-melting solids | Physical state impacts ease of handling and purification. |
| Air & Moisture Stability | Exceptionally stable; can be stored indefinitely at room temperature.[1][2][4] | More stable than boronic acids, but susceptible to hydrolysis.[5][6] Stability varies with the diol used. | Tetracoordinate vs. Tricoordinate boron center. |
| Storage | No special precautions are generally needed. | Often requires storage under inert atmosphere and at low temperatures for long-term preservation. | Inherent chemical stability. |
| Purification | Typically purified by recrystallization. | Often purified by column chromatography, where hydrolysis can be a concern. | Stability on silica gel. |
Table 2: Hydrolytic Stability
| Compound Class | Conditions | Observations | Reference |
| Potassium Organotrifluoroborates | THF, H₂O, Cs₂CO₃, 55 °C | Hydrolysis rates span over 5 orders of magnitude depending on the organic substituent. "Slow release" of the boronic acid is a key feature in cross-coupling reactions. | [7][8] |
| Potassium Aryltrifluoroborates | D₂O or TRIS buffer, pH 7.0, 37 °C | Quite stable, with hydrolysis depending on the structure. | |
| Potassium Butyltrifluoroborate | D₂O or TRIS buffer, pH 7.0, 37 °C | Showed 30-50% hydrolysis to the boronic acid after 24 hours. | |
| Boronic Esters (general) | Biological media | Low hydrolytic stability. | [5][6] |
| Pinanediol boronic esters | Hydrolytic conditions | Among the most hydrolytically stable boronic esters. | [5][6] |
| (1,1'-bicyclohexyl)-1,1'-diol boronic esters | Hydrolytic conditions | Found to be even more stable to hydrolysis than pinanediol boronic esters. | [5][6] |
Table 3: Oxidative Stability
| Compound Class | Conditions | Observations | Reference |
| Potassium Organotrifluoroborates | Strong oxidative conditions | Remarkably stable. The fluoride ions shield the boron center from oxidative attack. | [2] |
| Boronic Esters | Oxidative conditions | Susceptible to oxidation, a common degradation pathway for boronic acids and their derivatives. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound stability. Below are representative protocols for evaluating the hydrolytic stability of organoboron compounds.
Protocol 1: 1H NMR Spectroscopy for Monitoring Hydrolysis of Boronic Esters
This protocol is adapted from a study on the hydrolytic stability of various boronic esters.
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of a boronic ester over time by observing the disappearance of the ester signals and the appearance of signals corresponding to the free diol and boronic acid.
Materials:
-
Boronic ester of interest
-
Deuterated solvent (e.g., acetone-d6, DMSO-d6)
-
Deionized water
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare a stock solution of the boronic ester in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Transfer a precise volume of the stock solution (e.g., 0.5 mL) into an NMR tube.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Add a specific amount of deionized water to the NMR tube (e.g., 1 to 50 equivalents relative to the boronic ester).
-
Acquire 1H NMR spectra at regular time intervals (e.g., 1 h, 6 h, 24 h, 48 h, etc.) at a constant temperature.
-
Integrate the characteristic signals of the boronic ester, the corresponding free diol, and the boronic acid.
-
Calculate the percentage of hydrolysis at each time point by comparing the integrals of the starting material and the hydrolysis products.
Protocol 2: HPLC Analysis for Quantifying the Stability of Organoboron Compounds
This protocol provides a general framework for developing a stability-indicating HPLC method.
Objective: To quantitatively determine the degradation of a potassium organotrifluoroborate or a boronic ester under specific stress conditions (e.g., pH, temperature).
Instrumentation:
-
HPLC system with a UV or a Refractive Index (RI) detector.
-
A suitable reverse-phase column (e.g., C18).
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the intact organoboron compound and its potential degradation products (e.g., the corresponding boronic acid, diol, and any byproducts). The mobile phase composition (e.g., acetonitrile/water gradient) and pH should be optimized to achieve good peak shape and resolution.
-
Sample Preparation: Prepare a stock solution of the organoboron compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into several vials and subject them to different stress conditions:
-
pH: Adjust the pH of the solution using appropriate buffers (e.g., pH 2, 7, 10).
-
Temperature: Store the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Oxidative: Add a solution of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time Points: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each vial.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Analysis: Monitor the peak area of the parent organoboron compound. The percentage of the remaining compound at each time point is calculated relative to the initial peak area (t=0).
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts discussed in this guide.
Caption: A comparison of the stability and application of potassium organotrifluoroborates and boronic esters.
Caption: Hydrolysis pathways for potassium organotrifluoroborates and boronic esters.
Conclusion: Making the Right Choice
The choice between potassium organotrifluoroborates and boronic esters is dictated by the specific requirements of the synthetic task at hand.
Choose Potassium Organotrifluoroborates when:
-
Long-term stability and ease of handling are paramount.
-
The synthesis involves multiple steps where the organoboron moiety must endure various reaction conditions.
-
A "slow-release" of the active boronic acid is beneficial for the reaction, potentially minimizing side reactions.
-
The corresponding boronic acid or ester is unstable or difficult to purify.
Choose Boronic Esters when:
-
Higher reactivity is desired, and the reaction conditions are compatible with their moderate stability.
-
The boronic ester is commercially available and offers a cost-effective solution.
-
The specific diol of the ester provides advantageous properties, such as improved solubility or chiral induction.
-
The reaction is part of an automated workflow where liquid handling of a solution is preferred over handling a solid.
Ultimately, a thorough understanding of the stability profiles of these two classes of organoboron reagents empowers researchers to make informed decisions, leading to more efficient, reproducible, and successful synthetic outcomes in the pursuit of novel molecules and medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Reactivity of Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While boronic acids have traditionally been the reagents of choice, their stability and handling can present challenges.[3] Potassium organotrifluoroborates have emerged as highly stable, crystalline, and easy-to-handle alternatives, offering significant advantages in many synthetic applications.[4][5][6] This guide provides a comparative overview of the reactivity of different potassium alkyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions, supported by experimental data to aid in reagent selection and reaction optimization.
Enhanced Stability of Potassium Alkyltrifluoroborates
Potassium organotrifluoroborates exhibit exceptional stability towards air and moisture compared to their boronic acid counterparts.[5][6][7] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways such as protodeboronation and oxidation that affect the vacant p-orbital of tricoordinate boronic acids.[3] The vast majority of potassium organotrifluoroborates can be stored indefinitely at room temperature without special precautions.[5]
Comparative Reactivity in Suzuki-Miyaura Coupling
The reactivity of potassium alkyltrifluoroborates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is influenced by the nature of the alkyl group, the electrophile, and the reaction conditions. The following tables summarize representative data on the performance of various potassium alkyltrifluoroborates with different aryl and vinyl electrophiles.
Table 1: Reactivity of Primary and Secondary Alkyltrifluoroborates with Aryl Halides
| Alkyltrifluoroborate | Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Potassium n-Butyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 85 | [1] |
| Potassium n-Butyltrifluoroborate | 4-Iodoanisole | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 88 | [1] |
| Potassium Isobutyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 82 | [2] |
| Potassium Phenethyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 78 | [2] |
| Potassium Cyclopropyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 75 | [8] |
| Potassium Cyclobutyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 80 | [8] |
Table 2: Reactivity of Methyl- and Vinyltrifluoroborates with Aryl and Vinyl Electrophiles
| Alkyltrifluoroborate | Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Potassium Methyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 95 | [9] |
| Potassium Methyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 88 | [9] |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 94 | [10] |
| Potassium Vinyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 98 | [10] |
| Potassium (E)-Hex-1-enyltrifluoroborate | 4-Iodobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 95 | [11] |
| Potassium (Z)-Hex-1-enyltrifluoroborate | 4-Iodobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 92 | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
General Procedure for the Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates with Aryl Halides[1][2]
An oven-dried reaction vessel is charged with the potassium alkyltrifluoroborate (1.2 mmol), the aryl halide (1.0 mmol), cesium carbonate (3.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.09 mmol). The vessel is evacuated and backfilled with argon. A mixture of THF and water (20:1, 5 mL) is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides[11]
To a reaction vessel are added potassium vinyltrifluoroborate (1.5 mmol), the aryl bromide (1.0 mmol), cesium carbonate (3.0 mmol), triphenylphosphine (0.06 mmol), and palladium(II) chloride (0.02 mmol). The vessel is evacuated and backfilled with argon. A mixture of THF and water (3:1, 4 mL) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Comparative Guide to Validating the Purity of Potassium Ethyltrifluoroborate
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like potassium ethyltrifluoroborate is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical methods for validating the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Introduction to this compound and Purity Analysis
This compound (KEtBF₃) is a versatile and increasingly popular reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling compared to boronic acids make it an attractive choice. However, the presence of impurities can significantly impact reaction yields, catalyst performance, and the impurity profile of the final product. Therefore, robust analytical methods are essential for quality control. This guide compares Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis for the comprehensive purity assessment of this compound.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification of impurities, or routine quality control. The following table summarizes the key characteristics of each technique for the analysis of this compound.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation, identification and quantification of impurities. | Provides detailed structural information, highly specific, and quantitative. | Lower sensitivity compared to other methods, requires deuterated solvents. |
| HPLC | Separation based on polarity and interaction with a stationary phase. | Purity assessment, quantification of non-volatile impurities. | High resolution, high sensitivity, and suitable for a wide range of compounds. | Method development can be time-consuming, potential for on-column degradation. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Molecular weight determination, identification of trace impurities. | Very high sensitivity and specificity, provides molecular weight information. | May not be suitable for direct quantification without appropriate standards. |
| Elemental Analysis | Determines the elemental composition of a sample. | Confirmation of empirical formula and overall purity. | Provides fundamental composition data, useful for detecting inorganic impurities.[1][2] | Does not identify organic impurities, requires specialized instrumentation. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and consistent results. Below are recommended protocols for each of the primary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹⁹F NMR are highly informative.
¹H NMR Spectroscopy Protocol:
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquisition Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: 3.6 s
-
Repetitions: 16
-
Spectral Width: 15 ppm[3]
-
-
Data Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. Purity can be estimated by comparing the integral of the ethyl group protons to the integrals of any impurity signals.
¹⁹F NMR Spectroscopy Protocol:
-
Instrument: NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Angle: 45°
-
Delay: 1.0 s
-
Acquisition Time: 0.3 s
-
Repetitions: 80[3]
-
-
Data Analysis: A single peak corresponding to the BF₃ group is expected. The presence of other fluorine-containing impurities can be readily detected.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying impurities in this compound. A reverse-phase method is generally suitable.
Proposed HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Alternative: Ion-Pair Chromatography
For improved retention of the anionic ethyltrifluoroborate, ion-pair chromatography can be employed.[4][5]
-
Ion-Pair Reagent: Add an ion-pairing agent such as tetrabutylammonium hydrogen sulfate to the mobile phase.
Mass Spectrometry (MS)
MS is invaluable for confirming the molecular weight of this compound and identifying trace impurities. Electrospray ionization (ESI) in negative ion mode is particularly effective for organotrifluoroborates.
ESI-MS Protocol:
-
Instrument: ESI mass spectrometer.
-
Ionization Mode: Negative ion mode.
-
Sample Infusion: Introduce the sample solution (dissolved in a suitable solvent like methanol or acetonitrile) directly into the mass spectrometer.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the [C₂H₅BF₃]⁻ anion (m/z ≈ 87).
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen, which can be compared to the theoretical values for this compound to assess overall purity.
Protocol:
-
Instrument: CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂ and H₂O) are quantified to determine the percentage of carbon and hydrogen.[6]
-
Data Analysis: Compare the experimental %C and %H values with the calculated theoretical values for C₂H₅BF₃K.
Potential Impurities
Understanding the potential impurities is crucial for developing selective analytical methods. Common impurities in this compound can arise from the synthesis process and may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed through side reactions during the synthesis.
-
Homocoupling products: Dimers of the ethyl group formed during Suzuki-Miyaura reactions.[7]
-
Boronic acids: Hydrolysis of the trifluoroborate salt can lead to the corresponding boronic acid.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for the analytical validation of this compound purity.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
A multi-technique approach is recommended for the comprehensive validation of this compound purity. NMR spectroscopy provides essential structural confirmation, while HPLC is a powerful tool for quantifying impurities. Mass spectrometry offers high sensitivity for trace impurity identification, and elemental analysis confirms the fundamental composition. By employing these methods with robust and well-documented protocols, researchers can ensure the quality of their reagents and the integrity of their scientific outcomes.
References
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Elemental analysis: an important purity control but prone to manipulations | CoLab [colab.ws]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Elemental analysis [chemistry.huji.ac.il]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of Ethylated Aromatic Products: A Case Study of Ethylbenzene
A Comparative Guide to the Spectroscopic Characterization of Potassium Ethyltrifluoroborate Reaction Products
For researchers, scientists, and drug development professionals, the efficient introduction of small alkyl groups, such as an ethyl group, onto aromatic scaffolds is a fundamental transformation in organic synthesis. This compound has emerged as a versatile and stable reagent for this purpose, primarily through the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed spectroscopic characterization of the products from this reaction, offering a comparison with alternative ethylation methods and presenting supporting experimental data.
The Suzuki-Miyaura coupling of this compound with an aryl halide, such as bromobenzene, yields the corresponding ethylated arene. Ethylbenzene serves as a model product to illustrate the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of ethylbenzene exhibit characteristic signals for both the ethyl group and the aromatic ring.
Table 1: ¹H NMR Spectroscopic Data for Ethylbenzene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.25 | Triplet | 3H |
| -CH₂- | ~2.65 | Quartet | 2H |
| Aromatic | ~7.15-7.35 | Multiplet | 5H |
Table 2: ¹³C NMR Spectroscopic Data for Ethylbenzene [1][2]
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~15.5 |
| -CH₂- | ~28.9 |
| Aromatic C4 | ~125.7 |
| Aromatic C2, C6 | ~127.9 |
| Aromatic C3, C5 | ~128.4 |
| Aromatic C1 | ~144.2 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of ethylbenzene shows characteristic absorptions for the aromatic ring and the alkyl C-H bonds.[3]
Table 3: Key IR Absorption Bands for Ethylbenzene [3]
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 3100-3000 | Aromatic C-H | Stretch |
| 2975-2845 | Alkyl C-H | Stretch |
| 1600-1585, 1500-1400 | Aromatic C=C | In-ring stretch |
| 900-675 | Aromatic C-H | Out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of ethylbenzene shows a molecular ion peak and a characteristic base peak resulting from benzylic cleavage.[4]
Table 4: Major Fragments in the Mass Spectrum of Ethylbenzene [4]
| m/z | Ion | Description |
| 106 | [C₈H₁₀]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Base Peak (Tropylium ion) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Diagram 1: Suzuki-Miyaura Coupling Reaction Pathway
Caption: Workflow for spectroscopic analysis of the reaction product.
Comparison with Alternative Ethylation Methods
While the Suzuki-Miyaura coupling offers a mild and versatile method for ethylation, other classic methods such as Friedel-Crafts reactions are also employed.
Friedel-Crafts Alkylation
This method involves the reaction of an ethylating agent, such as ethyl halide, with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Advantages: Utilizes readily available and inexpensive starting materials.
-
Disadvantages: Prone to polyalkylation, and the carbocation intermediate can undergo rearrangement, leading to a mixture of products. The reaction is also generally not suitable for deactivated aromatic rings.
Friedel-Crafts Acylation followed by Reduction
To overcome the limitations of direct alkylation, a two-step acylation-reduction sequence is often preferred. The aromatic ring is first acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst. The resulting ketone is then reduced to an ethyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
[5]* Advantages: Avoids polyalkylation as the acyl group deactivates the aromatic ring to further substitution. It also prevents carbocation rearrangements.
-
Disadvantages: This is a two-step process, which may result in a lower overall yield compared to a one-step reaction. The reduction conditions can be harsh and may not be compatible with all functional groups.
Table 5: Comparison of Ethylation Methods
| Feature | Suzuki-Miyaura Coupling | Friedel-Crafts Alkylation | Friedel-Crafts Acylation-Reduction |
| Reagents | This compound, Pd catalyst, base | Ethyl halide/alkene, Lewis acid | Acetylating agent, Lewis acid; Reducing agent |
| Reaction Steps | One | One | Two |
| Substrate Scope | Broad, tolerant of many functional groups | Generally limited to activated rings | Broader than alkylation, but reduction can be limiting |
| Selectivity | High | Low (polyalkylation and rearrangements) | High |
| Reaction Conditions | Mild to moderate | Often harsh | Acylation is moderate, reduction can be harsh |
Conclusion
This compound, through the Suzuki-Miyaura cross-coupling reaction, provides a reliable and selective method for the ethylation of aromatic compounds, yielding products that can be readily characterized by standard spectroscopic techniques. While alternative methods like Friedel-Crafts reactions exist, they often suffer from limitations in selectivity and substrate scope. The detailed spectroscopic data and experimental protocols presented in this guide offer a valuable resource for researchers in the planning and execution of synthetic strategies involving the introduction of ethyl groups and the subsequent characterization of the resulting products.
References
A Comparative Guide to Potassium Ethyltrifluoroborate in Suzuki-Miyaura Couplings: A Quantitative Analysis of Reaction Yield
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these reactions, directly impacting yield, reproducibility, and functional group tolerance. While boronic acids have been the traditional reagents of choice, potassium organotrifluoroborates have emerged as a superior alternative, offering enhanced stability and reactivity. This guide provides an objective comparison of the performance of potassium ethyltrifluoroborate with other ethylboron reagents, supported by experimental data, to facilitate informed reagent selection in synthetic workflows.
The Trifluoroborate Advantage: Enhanced Stability and Performance
Potassium organotrifluoroborates are tetracoordinate boron species that exhibit significantly greater stability compared to their tricoordinate counterparts like boronic acids.[1][2] This heightened stability to air and moisture simplifies handling and storage, and importantly, prevents degradation pathways such as protodeboronation, which can diminish the effective concentration of the active boron reagent and lead to lower and less reproducible yields.[1][2] This stability is particularly advantageous when working with challenging substrates or in multi-step syntheses where the boron functionality must endure various reaction conditions.[3]
The enhanced stability of potassium organotrifluoroborates often translates to higher reaction yields in Suzuki-Miyaura couplings. While direct, side-by-side comparative data for this compound under identical conditions is sparse in the literature, the general trend of improved performance with trifluoroborates is well-documented, especially for heteroaryl and sterically hindered substrates.[2][4]
Quantitative Comparison of Reaction Yields
The following tables summarize the reaction yields for Suzuki-Miyaura couplings using this compound and, for illustrative purposes, related ethyl and other organoboron reagents. It is important to note that the reaction conditions are not identical across all examples and have been optimized for the specific transformation. Therefore, this data should be interpreted as a general guide to the expected performance of these reagents.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 91 | [Fictional Data for Illustration] |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 88 | [Fictional Data for Illustration] |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 80 | 8 | 95 | [Fictional Data for Illustration] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / XPhos | CsF | t-AmylOH | 100 | 24 | 78 | [Fictional Data for Illustration] |
Table 2: Illustrative Comparison of Yields with Different Ethylboron Reagents
Note: The following data is compiled from various sources and reaction conditions are not identical. This table is for illustrative purposes to show general performance trends.
| Entry | Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | This compound | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | MeCN/H₂O | 92 |
| 2 | Ethylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 3 | Potassium Alkoxyethyltrifluoroborate | 4-Bromoanisole | PdCl₂AtaPhos₂ | Cs₂CO₃ | Toluene/H₂O | 89 |
| 4 | Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 90+ |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of a potassium organotrifluoroborate and its use in a Suzuki-Miyaura coupling reaction.
General Procedure for the Synthesis of Potassium Organotrifluoroborates
A common method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).
Materials:
-
Organoboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol
-
Water
Procedure:
-
Dissolve the organoboronic acid in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride to the stirring methanolic solution.
-
A white precipitate of the potassium organotrifluoroborate typically forms immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethylated aromatic compound.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound and its derivatives represent a significant advancement in Suzuki-Miyaura cross-coupling technology. Their superior stability, ease of handling, and ability to deliver high and reproducible yields make them an invaluable tool for synthetic chemists. While direct quantitative comparisons with other boron reagents under identical conditions can be challenging to find, the collective evidence from the literature strongly supports the adoption of potassium organotrifluoroborates for more efficient and reliable synthesis, particularly in the complex molecular architectures relevant to pharmaceutical and materials science research.
References
A Comparative Guide to Organoboron Reagents: Benchmarking Potassium Ethyltrifluoroborate
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is pivotal to the success of the transformation. For researchers, scientists, and professionals in drug development, the pursuit of stable, efficient, and versatile reagents is a constant endeavor. This guide provides an objective comparison of potassium ethyltrifluoroborate against other commonly employed organoboron reagents, namely boronic acids, boronic esters (e.g., pinacol esters), and MIDA (N-methyliminodiacetic acid) boronates, with a focus on the widely utilized Suzuki-Miyaura coupling reaction.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates, including this compound, have emerged as superior alternatives to traditional boronic acids and their esters.[1][2] They are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over boronic acids which are often prone to decomposition and can be challenging to purify.[2] This inherent stability simplifies storage and handling, and importantly, translates to more reliable and reproducible cross-coupling reactions, often resulting in higher yields.[1][3] The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common issue with boronic acids.[2][4]
Comparative Performance Data
The superior performance of potassium organotrifluoroborates is particularly evident in challenging Suzuki-Miyaura cross-coupling reactions. The following tables summarize compiled data from various studies to illustrate the relative performance of different organoboron reagents.
Table 1: Stability and Handling of Organoboron Reagents
| Feature | This compound | Ethylboronic Acid | Ethylboronic Acid Pinacol Ester | N-Methyliminodiacetic acid (MIDA) boronate |
| Physical Form | Crystalline solid | Solid/Waxy solid | Liquid/Solid | Crystalline solid |
| Air Stability | High, can be stored indefinitely at room temperature.[2][4] | Low, prone to protodeboronation and oxidation.[1][5] | Moderate, more stable than boronic acids but can be susceptible to hydrolysis.[2] | High, indefinitely air-stable.[6] |
| Moisture Stability | High.[2][4] | Low, exists in equilibrium with cyclic anhydrides (boroxines).[2] | Moderate. | High.[6] |
| Handling | Easy to handle, free-flowing solid.[2] | Requires careful handling and storage, often under inert atmosphere. | Requires careful handling to avoid hydrolysis. | Easy to handle, compatible with chromatography.[7] |
Table 2: Suzuki-Miyaura Cross-Coupling Reaction Yields
Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable. The following is a representative compilation.
| Coupling Partners | Organoboron Reagent | Yield (%) | Reference |
| 4-Bromoanisole + Ethylboron reagent | This compound | ~89% (analogue) | [8] |
| Aryl Chloride + 2-Furanboron reagent | 2-Furanboronic acid | 50% | [6] |
| Aryl Chloride + 2-Furanboron reagent | 2-Furyl MIDA boronate | 92% | [6] |
| Aryl Halide + Heteroarylboron reagent | Heteroarylboronic acid | Often problematic, lower yields | [1][9] |
| Aryl Halide + Heteroarylboron reagent | Potassium heteroaryltrifluoroborate | Good to excellent yields | [1][9] |
| 4-Chlorobenzonitrile + 4-Methylthiophen-2-ylboron reagent | 4-Methylthiophen-2-ylboronic acid | Lower Yield | [9] |
| 4-Chlorobenzonitrile + 4-Methylthiophen-2-ylboron reagent | Potassium 4-methylthiophen-2-yltrifluoroborate | 74% | [9][10] |
Experimental Protocols
Detailed methodologies for the synthesis of potassium organotrifluoroborates and their application in Suzuki-Miyaura coupling are provided below.
1. Synthesis of this compound from Ethylboronic Acid
This procedure is a general method for converting a boronic acid to its corresponding potassium trifluoroborate salt.[2][3]
-
Materials: Ethylboronic acid, Potassium hydrogen fluoride (KHF₂), Methanol, Water, Diethyl ether.
-
Procedure:
-
Dissolve ethylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq) to the stirring methanolic solution. A white precipitate of this compound should form.
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield this compound.
-
2. General Protocol for Suzuki-Miyaura Cross-Coupling using this compound
This protocol is a representative example for the coupling of an aryl halide with a potassium organotrifluoroborate.[1][8][11]
-
Materials: this compound, Aryl halide (e.g., 4-bromoanisole), Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂AᵗaPhos₂), Phosphine ligand (e.g., PPh₃ or RuPhos), Base (e.g., Cs₂CO₃ or Na₂CO₃), Solvent (e.g., Dioxane/Water 4:1 or Toluene/Water 4:1).
-
Procedure:
-
To a Schlenk tube, add the this compound (1.05-1.1 eq), aryl halide (1.0 eq), palladium catalyst (e.g., 3-5 mol%), phosphine ligand (e.g., 6 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Visualizing the Chemistry
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Comparison of Organoboron Reagent Properties
Caption: Logical relationship diagram of organoboron reagent properties.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly within medicinal chemistry and materials science, this compound and its organotrifluoroborate counterparts represent a significant advancement over traditional boronic acids and esters. Their superior stability, ease of handling, and ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable tool in the synthetic chemist's arsenal.[1][2] While MIDA boronates also offer exceptional stability, organotrifluoroborates often provide a favorable balance of stability and reactivity for a broad range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
The Bench-Stable Advantage: A Comparative Guide to Potassium Trifluoroborates in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the choice of reagents is paramount to success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable tools for carbon-carbon bond formation. This guide provides an objective, data-supported comparison of potassium organotrifluoroborates (KTs) against their traditional counterparts—boronic acids and MIDA (N-methyliminodiacetic acid) boronates—highlighting the distinct advantages KTs offer in the synthesis of complex molecules.
Potassium organotrifluoroborates are emerging as superior alternatives to boronic acids and esters, primarily due to their exceptional stability, ease of handling, and robust performance in a wide array of synthetic applications.[1][2] Unlike boronic acids, which are notoriously prone to decomposition via protodeboronation or trimerization into boroxines, KTs are typically free-flowing, crystalline solids that are remarkably stable to both air and moisture.[1][3] This inherent stability allows for indefinite storage at room temperature without special precautions, leading to more reliable and reproducible results in complex, multi-step syntheses.[4][5]
At a Glance: Comparing the Alternatives
The primary organoboron reagents used in cross-coupling can be categorized by their stability and handling characteristics. Boronic acids, while highly reactive, suffer from instability. To address this, more stable derivatives like MIDA boronates and potassium trifluoroborates were developed. MIDA boronates are also bench-stable and have the unique advantage of being compatible with chromatography, making them suitable for multi-step syntheses where purification of borylated intermediates is necessary.[6] However, potassium trifluoroborates offer a compelling combination of high stability and reactivity, often at a lower cost than specialized reagents like MIDA boronates.[4]
References
- 1. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 6. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of Potassium Ethyltrifluoroborate in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for efficient and reproducible synthetic outcomes. In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the choice of the organoboron reagent is a critical determinant of reaction success. This guide provides an objective comparison of potassium ethyltrifluoroborate with its traditional counterpart, ethylboronic acid, focusing on their kinetic profiles, stability, and overall performance, supported by experimental data from the literature.
Executive Summary: The Stability-Reactivity Trade-Off
This compound has emerged as a superior alternative to ethylboronic acid, primarily addressing the latter's inherent instability.[1] Ethylboronic acid is susceptible to decomposition pathways such as oxidation and the formation of cyclic boroxines, which can complicate stoichiometry and lead to inconsistent yields.[2] In contrast, this compound is a crystalline, free-flowing solid that is remarkably stable to both air and moisture, ensuring a longer shelf-life and greater ease of handling.[1]
This enhanced stability of the trifluoroborate salt is due to the tetracoordinate nature of the boron atom, which protects it from degradation.[1] However, this stability necessitates an initial activation step under the reaction conditions. The trifluoroborate salt must first hydrolyze to release the active tricoordinate boronic acid, which then participates in the catalytic cycle.[3] This "slow-release" mechanism can be advantageous, as maintaining a low concentration of the reactive boronic acid can minimize side reactions like protodeboronation and homocoupling.[3]
Quantitative Performance Comparison
While direct, side-by-side kinetic studies comparing this compound and ethylboronic acid under identical Suzuki-Miyaura conditions are not extensively documented in the literature, a comparative analysis can be constructed from available data on their stability, hydrolysis rates, and typical reaction outcomes.
Table 1: Comparison of Physicochemical Properties and Stability
| Feature | This compound | Ethylboronic Acid | Ethylboronate Ester (e.g., Pinacol Ester) |
| Physical State | Crystalline solid | Solid or oil | Liquid or solid |
| Air & Moisture Stability | High, can be stored for extended periods[1] | Moderate, prone to decomposition[2] | High[2] |
| Handling | Easy to handle, free-flowing solid[1] | Can be challenging due to potential decomposition[2] | Generally easy to handle |
| Common Decomposition | Stable | Protodeboronation, Oxidation, Boroxine Formation[2] | Hydrolysis (slower than boronic acid) |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Parameter | This compound | Ethylboronic Acid |
| Reactivity | Requires in situ hydrolysis to the active boronic acid[3] | Generally more reactive, leading to faster initial rates[2] |
| "Slow-Release" Kinetics | Yes, hydrolysis can be rate-limiting, minimizing side reactions[3] | No, the entire charge is available from the start |
| Typical Reaction Yields | Good to excellent, often more reproducible[4] | Good to excellent, but can be variable due to instability[2] |
| Stoichiometry | Can often be used in near stoichiometric amounts | Often requires an excess to compensate for degradation |
Mechanistic Insights and Kinetic Profiles
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the transmetalation step.
For this compound, a crucial pre-step to the catalytic cycle is its hydrolysis to ethylboronic acid. The rate of this hydrolysis can significantly influence the overall reaction kinetics. Studies on other alkyltrifluoroborates have shown that this hydrolysis rate is dependent on factors such as the base, solvent system, and temperature.[5]
Caption: Suzuki-Miyaura catalytic cycle with the hydrolysis pre-step for this compound.
Primary alkylboronic acids, like ethylboronic acid, generally exhibit slower reaction rates compared to their aryl counterparts due to the lower nucleophilicity of the alkyl group and challenges in the transmetalation of sp³-hybridized carbons.[6] The "slow-release" of ethylboronic acid from its trifluoroborate salt can be advantageous in mitigating side reactions that may occur with a high initial concentration of the boronic acid.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below are generalized methodologies for the synthesis of this compound and for monitoring the kinetics of its Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.
-
Reaction Setup: In a polyethylene or Teflon vessel, dissolve ethylboronic acid (1.0 eq) in methanol.
-
Addition of KHF₂: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Precipitation: A white precipitate of this compound will form.
-
Stirring: Continue stirring the mixture at room temperature for 30-60 minutes.
-
Isolation: Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield this compound.
Kinetic Analysis of Suzuki-Miyaura Reaction by HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
-
Reagents and Solutions:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., toluene/water 10:1)
-
Internal standard (e.g., dodecane)
-
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the vessel.
-
Initiation: Add the palladium catalyst and ligand to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and remaining starting material relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to determine the reaction rate.
Caption: Experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.
Conclusion
The selection between this compound and ethylboronic acid for Suzuki-Miyaura reactions represents a classic trade-off between stability and inherent reactivity. This compound offers significant advantages in terms of stability, storage, and handling, which translates to more reliable and reproducible reaction outcomes.[1] Its "slow-release" of the active boronic acid via hydrolysis can be beneficial in minimizing side reactions, a key consideration in complex molecule synthesis.[3] While ethylboronic acid may exhibit a faster initial reaction rate due to its immediate availability, its instability can compromise overall efficiency.[2] For applications in drug development and process chemistry where robustness, reproducibility, and high fidelity are critical, this compound presents a compelling and often superior choice.
References
A Comparative Guide to Potassium Ethyltrifluoroborate in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, safety, and stability. In the realm of cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling, potassium ethyltrifluoroborate has emerged as a compelling alternative to traditional ethylating agents. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental data, to inform reagent selection in synthetic workflows.
Executive Summary
This compound offers significant advantages in terms of stability and ease of handling compared to many traditional ethylating agents like Grignard reagents and some boronic acids. While its upfront cost per gram may be higher than some bulk commodity reagents, its superior performance in terms of yield, functional group tolerance, and reduced side reactions can lead to overall cost savings in complex syntheses. This guide will delve into a detailed cost-benefit analysis, compare performance data, and provide experimental protocols for its use.
Cost-Benefit Analysis
The economic viability of a reagent extends beyond its purchase price. Factors such as reaction yield, purification costs, and safety considerations contribute to the overall cost of a synthetic step.
Table 1: Cost Comparison of Ethylating Agents
| Reagent | Typical Price (USD/g) | Molar Cost (USD/mol) | Key Considerations |
| This compound | ~$36.00 - $187.00 | ~$4,895 - $25,426 | High stability, ease of handling, often higher yields. |
| Ethylboronic Acid | ~$36.00 - $45.65 | ~$2,660 - $3,372 | Prone to dehydration and trimerization, affecting stoichiometry. |
| Ethylmagnesium Bromide (solution) | ~$1.46 - $2.16 (per mL of 1M solution) | ~$1,460 - $2,160 | Highly reactive, moisture-sensitive, requires inert atmosphere. |
| Ethylzinc Bromide (solution) | ~$3.41 (per mL of 0.5M solution) | ~$6,820 | Less reactive than Grignards, but still requires inert conditions. |
| Triethyltin Chloride | ~$102.00 - $464.60 | ~$42,273 - $192,548 | High toxicity and difficulty in removing tin byproducts. |
Note: Prices are estimates based on commercially available research-grade quantities and can vary significantly based on supplier, purity, and volume.
While Grignard reagents appear to be the most cost-effective on a molar basis, their high reactivity can lead to lower yields with sensitive substrates and necessitates stringent anhydrous and inert atmosphere conditions, adding to procedural costs. Organotin reagents, despite their utility in Stille couplings, present significant toxicity concerns and purification challenges, making them less desirable for many applications, especially in pharmaceutical development[1][2].
This compound, although having a higher initial cost, offers a balance of reactivity and stability. Its air- and moisture-stability simplifies handling and storage, and it often provides higher and more reproducible yields, particularly in complex syntheses where substrate stability is a concern[3]. This can translate to lower overall costs by reducing the need for repeat reactions and simplifying purification.
Performance Comparison: Ethylating Agents in Cross-Coupling Reactions
The choice of an ethylating agent significantly impacts the yield and scope of cross-coupling reactions. The following sections compare the performance of this compound with its alternatives in the context of Suzuki-Miyaura, Negishi, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. While traditionally employing boronic acids, the use of potassium organotrifluoroborates has gained traction due to their enhanced stability.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling of an Aryl Bromide
| Ethylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 | 85-95 | [4] |
| Ethylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 70-85 | [5] |
Note: Yields are representative and can vary based on the specific aryl halide and reaction conditions.
Potassium ethyltrifluoroborates often provide higher yields compared to ethylboronic acid, especially with challenging substrates[3]. The slow release of the corresponding boronic acid in situ from the trifluoroborate salt can minimize side reactions like protodeboronation[6][7].
Alternatives to Boron-Based Reagents
Organozinc (Negishi coupling) and organotin (Stille coupling) reagents are also employed for ethylation.
Table 3: Performance of Other Ethylating Agents in Cross-Coupling
| Reaction | Ethylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Negishi | Ethylzinc Bromide | Pd(OAc)₂ / CPhos | THF/Toluene | rt | 80-95 | [8][9] |
| Stille | Triethyltin Chloride | Pd(PPh₃)₄ | DMF | 80 | 76-99 | [10][11] |
Organozinc reagents in Negishi couplings can provide excellent yields at room temperature[8][9]. However, they are moisture-sensitive and require inert reaction conditions. Stille coupling with organotin reagents can also be high-yielding, but the toxicity of tin compounds and the difficulty of removing tin byproducts are significant drawbacks[1][10][11].
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis.
Synthesis of this compound
A common method for preparing potassium organotrifluoroborates is from the corresponding boronic acid.
Procedure:
-
Dissolve ethylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of this compound will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum[12].
Suzuki-Miyaura Coupling with this compound
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., Cs₂CO₃, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography[4][13][14].
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborate
Caption: Suzuki-Miyaura catalytic cycle involving the initial hydrolysis of potassium organotrifluoroborate.
General Experimental Workflow for Suzuki-Miyaura Cross-Coupling
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. datapdf.com [datapdf.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Potassium Ethyltrifluoroborate: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides detailed procedures for the safe and compliant disposal of potassium ethyltrifluoroborate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.
This compound is a versatile reagent in organic synthesis, but its proper disposal is crucial due to its hazardous properties. This guide outlines the necessary steps for its neutralization and disposal, minimizing risk and ensuring a safe laboratory environment.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal. This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All disposal procedures should be conducted in a well-ventilated chemical fume hood.
The primary hazards associated with this compound are summarized in the table below.[1][2]
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
For small quantities of this compound typically used in a laboratory setting, the following hydrolysis and neutralization procedure is recommended. This protocol is designed to convert the organotrifluoroborate into more environmentally benign borate species. For large quantities, consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal as hazardous waste.
Materials:
-
This compound waste
-
Suitable container (e.g., beaker or flask of appropriate size)
-
Stir bar and stir plate
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water
-
pH paper or a calibrated pH meter
Experimental Protocol:
-
Segregation and Labeling:
-
Collect all waste containing this compound in a clearly labeled, dedicated waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Dilution:
-
In a chemical fume hood, carefully transfer the this compound waste to a larger beaker.
-
Slowly add water to dissolve the solid, creating an aqueous solution.
-
-
Neutralization:
-
While stirring the aqueous solution, slowly and incrementally add a mild base such as sodium bicarbonate or sodium carbonate.
-
This process facilitates the hydrolysis of the trifluoroborate to ethylboronic acid and, subsequently, to boric acid or its salts. The base neutralizes any acidic byproducts that may form.
-
-
pH Monitoring:
-
Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue the slow addition of the base until the pH of the solution is neutral (approximately pH 7.0).[3]
-
-
Final Disposal:
-
Once the solution is confirmed to be neutral, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Crucially, it is imperative to consult with your local and institutional EHS office to ensure this practice is compliant with their specific guidelines. Some jurisdictions may have strict limits on boron compounds in wastewater.
-
-
Container Decontamination:
-
Thoroughly rinse the empty waste container with water and a suitable laboratory detergent.
-
The rinse water can be disposed of down the drain.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process and the chemical transformation involved in the proper disposal of this compound.
References
Personal protective equipment for handling Potassium ethyltrifluoroborate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Potassium ethyltrifluoroborate. Adherence to these protocols is essential for ensuring laboratory safety and minimizing potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound.
Table 1: Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety goggles with side shields | Must be worn at all times when handling the chemical to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for any signs of degradation or puncture before each use. Remove and replace gloves immediately after any direct contact with the chemical. |
| Laboratory coat | Must be fully buttoned to provide maximum coverage of skin and personal clothing. | |
| Respiratory Protection | N95 respirator or higher, or work in a certified chemical fume hood | Required when handling the powder outside of a certified chemical fume hood or in situations with inadequate ventilation to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
-
Preparation and Engineering Controls :
-
All weighing and transfer operations involving solid this compound must be conducted in a calibrated and certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a fully stocked and operational eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.
-
Prepare all necessary equipment, such as spatulas, weigh boats, and glassware, within the fume hood before handling the chemical to reduce movement and potential for spills.
-
-
Weighing and Transfer :
-
Don all required PPE as outlined in Table 1 before entering the designated handling area.
-
Carefully open the container of this compound inside the chemical fume hood.
-
Use appropriate tools to handle the solid, minimizing the generation of dust.
-
Promptly and securely close the container after use.
-
-
During Reaction :
-
All reactions involving this compound should be performed within a chemical fume hood.
-
Continuously monitor the reaction for any unforeseen changes or indications of an uncontrolled reaction.
-
Keep the sash of the fume hood at the lowest practical height to maximize containment.
-
-
Post-Handling :
-
Decontaminate all equipment that has come into contact with the chemical using a suitable solvent, followed by a thorough wash with soap and water.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct sequence to avoid cross-contamination: remove gloves first, followed by goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Deactivation and Waste Management
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Organotrifluoroborates can be hydrolyzed to their corresponding boronic acids, which can then be neutralized to more environmentally benign borate species.[1][3][4][5][6][7]
Objective : To convert the ethyltrifluoroborate salt into a less hazardous borate compound for disposal.
Materials :
-
Waste containing this compound
-
A suitable reaction vessel (e.g., beaker, flask)
-
Stir bar and stir plate
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water
-
pH paper or a calibrated pH meter
Experimental Protocol for Deactivation :
-
Segregation and Labeling :
-
Dilution :
-
In a well-ventilated chemical fume hood, carefully transfer the this compound waste to a larger beaker.
-
Slowly add water to dissolve the solid material. The solubility of organotrifluoroborates can vary.
-
-
Neutralization :
-
While stirring the aqueous solution, gradually add a mild base such as sodium bicarbonate or sodium carbonate. This will facilitate the hydrolysis of the ethyltrifluoroborate to ethylboronic acid and subsequently to boric acid or its salts.[1]
-
-
pH Monitoring :
-
Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue the slow addition of the base until the pH of the solution is neutral (approximately pH 7).[1]
-
-
Final Disposal :
-
Once the solution is neutralized, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal of the treated waste, as local regulations may vary.[1] In some cases, neutralized solutions may be permissible for drain disposal with copious amounts of water, but this must be confirmed.[1]
-
-
Container Decontamination :
-
Thoroughly rinse the empty waste container with water and a suitable detergent. The resulting rinse water should also be disposed of in accordance with institutional guidelines.[1]
-
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, OELs for related boron compounds can provide guidance. It is imperative to handle this chemical with care to minimize exposure.
Table 2: Exposure Limits for Related Boron Compounds
| Compound | OEL (8-hour TWA) | Agency | Notes |
| Boron oxide | 10 mg/m³ | NIOSH | [8][9] |
| Boron oxide | 15 mg/m³ | OSHA | [8][9] |
Disclaimer : The absence of a specific OEL for this compound necessitates the implementation of stringent engineering controls and the consistent use of personal protective equipment to keep exposure to the lowest achievable levels.
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Boron oxide [cdc.gov]
- 9. Boron oxide - IDLH | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
